Technical Documentation Center

4-Benzyl-2-(bromomethyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Benzyl-2-(bromomethyl)morpholine
  • CAS: 306935-00-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Benzyl-2-(bromomethyl)morpholine: A Comprehensive Analytical Framework

Executive Summary The compound 4-benzyl-2-(bromomethyl)morpholine represents a critical scaffold in medicinal chemistry, particularly as a precursor for neuroactive agents (e.g., norepinephrine reuptake inhibitors) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-benzyl-2-(bromomethyl)morpholine represents a critical scaffold in medicinal chemistry, particularly as a precursor for neuroactive agents (e.g., norepinephrine reuptake inhibitors) and as a chiral intermediate for functionalized heterocycles.[1] Its structural integrity relies on two pivotal features: the successful closure of the morpholine ring and the precise installation of the bromomethyl group at the C2 position.

This guide provides a rigorous, non-templated analytical workflow. It moves beyond simple characterization to a self-validating system where Mass Spectrometry (MS) confirms the elemental composition and Nuclear Magnetic Resonance (NMR) maps the connectivity and stereochemical environment.

Part 1: Synthetic Context & Mechanistic Origins[1]

To elucidate a structure, one must understand its origin.[1] The impurities found in the spectra often tell the story of the synthesis.

The most robust route to this scaffold involves the electrophilic cyclization (haloetherification) of N-benzyl-N-allylamines or the cyclization of amino-diols.

  • The Mechanism: An N-benzyl-allylamine derivative reacts with a brominating agent (e.g., NBS or

    
    ).[1] The alkene acts as a nucleophile attacking the bromine, forming a bromonium ion. The internal hydroxyl group (or an activated ether precursor) attacks the bromonium to close the ring.
    
  • Analytical Consequence: If the ring does not close, you will see alkene signals (5.0–6.0 ppm) in the NMR. If the regioselectivity is wrong (6-endo-tet vs. 5-exo-tet), the integration of the

    
     signal will shift.[1]
    
Visualization: Analytical Workflow

The following diagram outlines the logical flow for confirming the structure, from crude isolate to certified material.

ElucidationWorkflow Synthesis Crude Synthesis (Haloetherification) TLC TLC Screening (Rf Confirmation) Synthesis->TLC MS Mass Spectrometry (Isotope Pattern Check) TLC->MS Isolates NMR_1H 1H NMR (Connectivity & Purity) MS->NMR_1H M+ confirmed NMR_1H->Synthesis Uncyclized alkene detected NMR_2D 2D NMR (COSY/HSQC) (Regiochemistry) NMR_1H->NMR_2D Complex signals? Final Certified Structure (Release) NMR_1H->Final Clear assignment NMR_2D->Final

Figure 1: The structural elucidation decision tree. Note the feedback loop: detection of alkenes triggers a review of the cyclization step.

Part 2: Mass Spectrometry (The Fingerprint)

Mass spectrometry is the first "gatekeeper."[1] For this molecule, MS is uniquely self-validating due to the presence of Bromine.

The Bromine Isotope Rule

Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio (50.7% vs. 49.3%).[1]
  • The Diagnostic: You must observe a "twin peak" molecular ion pattern.[2]

    • M+ (270 m/z): Contains

      
      .[1]
      
    • M+2 (272 m/z): Contains

      
      .[1]
      
    • Intensity Ratio: These two peaks must be of approximately equal height (1:1).[2]

Protocol 1: LC-MS Identification

  • Sample Prep: Dissolve 1 mg of sample in 1 mL MeOH (LC-MS grade).

  • Ionization: ESI (Electrospray Ionization) in Positive Mode (

    
    ).
    
  • Validation:

    • Locate the base peak cluster around 270-272 Da.

    • If the ratio is 3:1 (M : M+2), you have synthesized the Chloro analog (likely from using NCS or Cl-solvents).[1]

    • If the M+2 peak is missing, you have lost the bromine (likely hydrolyzed to the alcohol).

Part 3: NMR Spectroscopy (The Skeleton)[3]

This is the core of the elucidation. The morpholine ring is a chair conformation, but the N-benzyl and C2-bromomethyl substituents add complexity.[1]

Stereochemical Considerations

The C2 carbon is a chiral center. Consequently:

  • The protons on the morpholine ring are diastereotopic.

  • The Benzyl

    
      protons (N-
    
    
    
    -Ph) are not equivalent .[1] They will often appear as an AB quartet (two doublets) rather than a clean singlet, depending on the solvent and resolution.
Predicted Chemical Shifts (1H NMR in )
PositionGroupMultiplicityShift (

ppm)
Diagnostic Note
Aromatic Ph-HMultiplet7.20 – 7.40Integration = 5H.[1] Confirms Benzyl group.[1][3][4]
Benzyl Ph-

-N
AB Quartet / Singlet3.45 – 3.60If chiral influence is strong, splits into AB system (

).[1]
C2-Methine Ring CH-OMultiplet3.70 – 3.85Deshielded by Oxygen and Br-proximity.[1]
Bromomethyl

Doublet of Doublets3.30 – 3.45Distinct from ring protons.[1] Key for confirming Br attachment.
Ring C3/C5/C6 N-

, O-

Complex Multiplets2.10 – 3.00The "Morpholine Fingerprint."[1] Look for complex splitting due to chair conformation.
Key Connectivity Logic (COSY & HMBC)

To prove the Bromine is at C2 (and not C3 or on the phenyl ring):

  • COSY (Correlation Spectroscopy): The

    
     protons (3.3-3.45 ppm) must show a strong cross-peak only with the C2-Methine proton (3.7-3.85 ppm).[1]
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The Benzyl

    
     protons should show a correlation to the Morpholine N-C carbons, confirming the N-alkylation.
    
Visualization: NMR Connectivity Map

This diagram illustrates the required through-bond correlations to confirm the structure.

NMR_Connectivity cluster_legend Interaction Types Benzyl_H Benzyl Protons (3.5 ppm) N_Atom Nitrogen (N4) Benzyl_H->N_Atom HMBC Ring_H Ring Protons (C3/C5) Ring_H->N_Atom HMBC/COSY Methine_H C2 Methine (3.8 ppm) Ring_H->Methine_H COSY (Vicinal) Br_CH2 Bromomethyl H (3.4 ppm) Methine_H->Br_CH2 COSY (Strong Crosspeak) Strong COSY Strong COSY Direct Neighbor Direct Neighbor Strong COSY->Direct Neighbor

Figure 2: NMR Correlation Map.[1] The critical validation is the coupling between the C2 Methine and the Bromomethyl protons.

Part 4: Experimental Protocols

Protocol A: High-Resolution 1H NMR

Use this protocol for final structure release.[1]

  • Solvent: Use

    
     (99.8% D) with 0.03% TMS.[1]
    
    • Why? Chloroform provides excellent solubility for the benzyl/morpholine lipophilic core.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Note: Too high concentration leads to viscosity broadening; too low leads to poor signal-to-noise for the end-group carbons.

  • Acquisition:

    • Scans: 64 (minimum) to resolve the satellite peaks.

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).

  • Processing:

    • Reference TMS to 0.00 ppm.[1]

    • Apply an exponential window function (LB = 0.3 Hz) to sharpen multiplets.

Protocol B: Impurity Profiling (GC-MS)

Use this to detect uncyclized amine.[1]

  • Column: HP-5ms or equivalent (5% phenyl methyl siloxane).

  • Method:

    • Injector: 250°C, Split 20:1.[1]

    • Oven: 60°C (hold 2 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • Target:

    • Product:

      
       12-14 min (depending on flow).
      
    • Impurity: Look for N-benzyl-N-allylamine precursors (elutes earlier) or hydrolyzed alcohol (elutes later, broad peak).

References

  • PubChem. 4-Benzyl-2-(chloromethyl)morpholine (Compound Summary).[1] National Library of Medicine.[1][5] [Link] (Note: Used as the primary reference for the structural connectivity and analog spectral data of the morpholine core.)

  • Chemistry Steps. Isotopes in Mass Spectrometry (Br/Cl Patterns). [Link] (Note: Authoritative source for the 1:1 Bromine isotope ratio validation rule.)

  • D'hooghe, M., et al. Synthesis of 2-substituted morpholines.[1] Chemical Reviews (via ResearchGate). [Link] (Note: Provides the mechanistic basis for the cyclization routes described in Part 1.)

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General Reference for NMR Shifts). [Link] (Note: Standard text validating the chemical shift predictions for alkyl bromides vs. ethers.)

Sources

Exploratory

An In-Depth Technical Guide to 4-Benzyl-2-(bromomethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Benzyl-2-(bromomethyl)morpholine, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Benzyl-2-(bromomethyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established scientific principles and available data on analogous structures, this document offers insights into its synthesis, reactivity, and safe handling.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in designing novel therapeutics.[2] The introduction of a reactive bromomethyl group at the 2-position of the morpholine ring, coupled with a benzyl group at the nitrogen atom, creates a versatile intermediate, 4-Benzyl-2-(bromomethyl)morpholine, for the synthesis of a diverse array of more complex molecules. This guide will delve into the known and predicted properties of this important building block.

Physicochemical Properties

Table 1: Key Physicochemical Properties of 4-Benzyl-2-(bromomethyl)morpholine and its Chloro-Analogue

Property4-Benzyl-2-(bromomethyl)morpholine4-benzyl-2-(chloromethyl)morpholine (for comparison)
Molecular Formula C₁₂H₁₆BrNOC₁₂H₁₆ClNO[3]
Molecular Weight 270.17 g/mol 225.71 g/mol [3]
Melting Point Not available (Predicted to be a low-melting solid or oil)46 °C[3]
Boiling Point Not available (Predicted to be >122 °C at 1 mm Hg)120-122 °C at 1 mm Hg[3]
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is predicted.Soluble in alcohol and ether.[4]

Due to the higher atomic weight of bromine compared to chlorine, it is anticipated that 4-Benzyl-2-(bromomethyl)morpholine will have a higher melting and boiling point than its chloro-analogue. The polarity of the molecule, imparted by the morpholine ring and the carbon-bromine bond, suggests solubility in a range of organic solvents.

Synthesis Strategies and Methodologies

The synthesis of 2-substituted morpholine derivatives can be achieved through various routes, often starting from corresponding amino alcohols.[1][5] A plausible and efficient method for the preparation of 4-Benzyl-2-(bromomethyl)morpholine involves the bromination of the corresponding alcohol precursor, 4-benzyl-2-(hydroxymethyl)morpholine.

Conceptual Synthesis Workflow

Start 4-Benzyl-2-(hydroxymethyl)morpholine Reagent Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃) Start->Reagent Reaction Product 4-Benzyl-2-(bromomethyl)morpholine Reagent->Product Solvent Inert Solvent (e.g., Dichloromethane) Purification Chromatographic Purification Product->Purification Work-up Purification->Product Isolated Product

Caption: Conceptual workflow for the synthesis of 4-Benzyl-2-(bromomethyl)morpholine.

Exemplary Laboratory Protocol (Adapted from related procedures)

This protocol is based on established methods for the bromination of alcohols and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4-Benzyl-2-(hydroxymethyl)morpholine

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyl-2-(hydroxymethyl)morpholine (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent:

    • Method A (PBr₃): Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

    • Method B (CBr₄/PPh₃): Add triphenylphosphine (1.2 equivalents) followed by the portion-wise addition of carbon tetrabromide (1.2 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can decompose the brominating agents and the product.

  • Anhydrous Solvent: Essential for the same reasons as maintaining an inert atmosphere.

  • Cooling: The initial addition of the brominating agent is often exothermic; cooling helps to control the reaction rate and prevent side reactions.

  • Quenching with Bicarbonate: Neutralizes any remaining acidic byproducts.

  • Chromatographic Purification: Necessary to remove unreacted starting materials and byproducts (e.g., triphenylphosphine oxide in Method B).

Reactivity Profile

The reactivity of 4-Benzyl-2-(bromomethyl)morpholine is primarily dictated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. The benzylic protons on the nitrogen substituent also exhibit enhanced reactivity.

Nucleophilic Substitution at the Bromomethyl Group

The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This makes the compound a valuable precursor for introducing the 4-benzylmorpholin-2-ylmethyl moiety into other molecules.

Substrate 4-Benzyl-2-(bromomethyl)morpholine Nucleophile Nucleophile (Nu⁻) Substrate->Nucleophile SN2 Reaction LeavingGroup Br⁻ Substrate->LeavingGroup Product 4-Benzyl-2-((Nu)methyl)morpholine Nucleophile->Product

Caption: General scheme for nucleophilic substitution reactions.

Common nucleophiles that can react with 4-Benzyl-2-(bromomethyl)morpholine include:

  • Amines: To form more complex diamine structures.

  • Thiols: To generate thioethers.

  • Alcohols and Phenols: To produce ethers.

  • Cyanide: For the introduction of a nitrile group, which can be further elaborated.

  • Azide: To form an azidomethyl derivative, a precursor to amines via reduction or for use in click chemistry.

Reactivity of the Benzyl Group

The benzyl group attached to the morpholine nitrogen can also participate in chemical transformations. For example, it can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation) to yield the corresponding secondary amine, 2-(bromomethyl)morpholine. This debenzylation can be a useful deprotection step in a multi-step synthesis. Benzylic C-H bonds are also known to be susceptible to radical bromination and oxidation.[6][7]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and mass spectrometry features can be predicted based on the molecular structure.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

  • Benzylic Protons: A singlet or AB quartet around 3.5 ppm for the two protons of the -CH₂-Ph group.

  • Morpholine Ring Protons: A series of complex multiplets between 2.0 and 4.0 ppm. The protons adjacent to the nitrogen and oxygen atoms will be the most deshielded.

  • Bromomethyl Protons: A doublet of doublets or a multiplet in the region of 3.4-3.7 ppm for the -CH₂Br group, coupled to the adjacent proton on the morpholine ring.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Several signals between 127 and 138 ppm.

  • Benzylic Carbon: A signal around 60-65 ppm for the -CH₂-Ph carbon.

  • Morpholine Ring Carbons: Signals in the range of 45-75 ppm.

  • Bromomethyl Carbon: A signal around 30-35 ppm for the -CH₂Br carbon.

Mass Spectrometry:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (270.17 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

  • Fragmentation: Common fragmentation pathways for morpholine derivatives include the loss of the benzyl group and cleavage of the morpholine ring.[8][9]

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions must be observed when handling 4-Benzyl-2-(bromomethyl)morpholine. The following recommendations are based on the known hazards of analogous compounds such as alkyl bromides and the chloro-analogue.[10][11]

Hazard Identification (Inferred):

  • Corrosive/Irritant: Likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[4]

  • Alkylating Agent: As an alkyl bromide, it is a potential alkylating agent and should be handled with care to avoid inhalation and skin contact.[10]

  • Toxicity: Specific toxicological data is unavailable. However, many substituted morpholines and alkylating agents have demonstrated toxicity.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Skin Protection: A lab coat and appropriate clothing to cover exposed skin are necessary.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent inhalation of dust or vapors.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from moisture and light.

  • Store away from incompatible substances.

Conclusion

4-Benzyl-2-(bromomethyl)morpholine is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its reactivity, centered on the bromomethyl group, allows for the facile introduction of the benzylmorpholine scaffold into a variety of molecular frameworks. While specific experimental data on its physical properties are limited, this guide provides a robust framework for its synthesis, handling, and further chemical exploration based on established principles and data from analogous compounds. Researchers and drug development professionals are encouraged to use this information as a starting point for their work, always adhering to strict safety protocols and conducting appropriate characterization of their synthesized materials.

References

  • E3S Web of Conferences. (2024).
  • PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • Wang, Z., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(11), 2855.
  • Dolly Corporation. (2025).
  • Wolfe, J. P., & Rossi, S. A. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(19), 4359–4362.
  • Synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP). (2021). PubMed Central.
  • Preprints.org. (2023).
  • Lagunin, A. A., et al. (2021). In Silico Prediction of Toxicological and Pharmacokinetic Characteristics of Medicinal Compounds. Pharmaceutical Chemistry Journal, 55, 117-127.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (2025).
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • ChemBK. (n.d.). 4-benzyl-2-(chloromethyl)morpholine. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • Beilstein Journals. (2015).
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook.
  • Chemistry LibreTexts. (2023). 11.
  • MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)
  • ChemBK. (n.d.). 4-benzyl-2-(chloromethyl)morpholine. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Determining the Solubility Profile of 4-Benzyl-2-(bromomethyl)morpholine for Drug Development Applications

Executive Summary: The aqueous and organic solubility of a drug candidate is a critical determinant of its ultimate success, influencing everything from in vitro assay performance to oral bioavailability and formulation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The aqueous and organic solubility of a drug candidate is a critical determinant of its ultimate success, influencing everything from in vitro assay performance to oral bioavailability and formulation development.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility profile of the heterocyclic building block, 4-Benzyl-2-(bromomethyl)morpholine. While specific, publicly available solubility data for this compound is scarce, this document outlines the fundamental principles, predictive analyses, and gold-standard experimental protocols necessary to generate reliable and decision-driving data. We will explore the distinction between thermodynamic and kinetic solubility, provide detailed, self-validating experimental workflows, and explain the causal reasoning behind key methodological choices.

The Imperative of Solubility Characterization in Drug Discovery

Solubility is not merely a physical property; it is a pivotal parameter that dictates the developability of a new chemical entity (NCE).[1] Compounds with insufficient solubility are prone to a host of developmental challenges, including precipitation in biological assays, masking of undesirable properties, and poor absorption from the gastrointestinal tract, which ultimately leads to low bioavailability.[5][6] Therefore, characterizing a compound's solubility profile as early as possible is a crucial step in risk mitigation, preventing the costly advancement of candidates with intractable formulation or delivery issues.[2]

The context of the measurement is critical. In early-stage discovery, high-throughput kinetic solubility assays are employed to quickly flag compounds that might precipitate out of solution when diluted from a DMSO stock into an aqueous buffer.[4][7][8] For lead optimization and preclinical development, the more rigorous thermodynamic solubility measurement is required. This value represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for formulation and biopharmaceutical modeling.[5][9]

Physicochemical Profile and Solubility Prediction for 4-Benzyl-2-(bromomethyl)morpholine

A preliminary analysis of a compound's structure provides valuable insight into its likely solubility behavior. The key physicochemical properties of 4-Benzyl-2-(bromomethyl)morpholine are summarized below.

PropertyValueSource
CAS Number 306935-00-2[10]
Molecular Formula C₁₂H₁₆BrNO[10]
Molecular Weight 270.17 g/mol [10]

Structural Analysis for Solubility Prediction:

  • Morpholine Core: The morpholine ring contains both an oxygen and a nitrogen atom, which can act as hydrogen bond acceptors, while the N-H in an unsubstituted morpholine could act as a donor. This core structure is polar and contributes positively to aqueous solubility.[11][12]

  • 4-Benzyl Group: This large, aromatic, non-polar substituent is highly hydrophobic. It will significantly dominate the molecule's character and is expected to drastically reduce its solubility in water.

  • 2-(Bromomethyl) Group: The addition of a halogenated alkyl chain further increases the molecule's lipophilicity and molecular weight, generally contributing to lower aqueous solubility.

Hypothesis: Based on this structural assessment, 4-Benzyl-2-(bromomethyl)morpholine is predicted to be a poorly water-soluble compound. Its solubility is expected to be significantly higher in common organic solvents like dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane, which can favorably interact with its hydrophobic benzyl group.

Gold-Standard Methodologies for Solubility Determination

To move from prediction to empirical data, rigorous and well-defined experimental protocols are essential. The following sections describe the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

Causality and Justification: The shake-flask method is the definitive technique for measuring thermodynamic solubility.[9][13] It determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, a state achieved by allowing sufficient time for the dissolution of the solid material to balance with its precipitation. This value is critical for understanding the true driving force for absorption and for developing stable pharmaceutical formulations.[5] The long incubation period (typically ≥24 hours) is essential to ensure that the system has reached a true energetic minimum, which may involve the conversion of the solid to its most stable polymorphic form.[9][14]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess of solid 4-Benzyl-2-(bromomethyl)morpholine (e.g., 1-2 mg) to a small, clear glass vial. The presence of undissolved solid at the end of the experiment is a critical validation checkpoint.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate Buffered Saline pH 7.4, Simulated Gastric Fluid, or an organic solvent).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours.[13] For robust validation, parallel samples can be run for 48 or 72 hours to confirm that the measured concentration does not change, thereby verifying that equilibrium has been reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Prepare a series of calibration standards of the test compound in the chosen solvent. Analyze the saturated supernatant and the calibration standards using a suitable analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration.[5]

  • Data Reporting: Report the solubility in µg/mL or µM, specifying the solvent, temperature, and analytical method used.

Kinetic Solubility: High-Throughput Precipitation Assay

Causality and Justification: In early drug discovery, compounds are often stored as high-concentration stock solutions in DMSO. The kinetic solubility assay mimics the process of diluting this DMSO stock into an aqueous buffer for biological screening.[7] It does not measure true equilibrium but rather the concentration at which the compound precipitates from a supersaturated solution.[4][9] This is a pragmatic, high-throughput approach to identify compounds that may fall out of solution during in vitro testing, which would otherwise lead to unreliable assay results.[8]

Experimental Protocol: DMSO Stock Dilution Method

  • Stock Solution: Prepare a high-concentration stock solution of 4-Benzyl-2-(bromomethyl)morpholine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Addition: Using a liquid handler for precision, transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 98-198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and consistent (typically 1-2%).

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[13]

  • Detection of Precipitation: Determine the point of precipitation. This can be done using several methods:

    • Nephelometry: A dedicated nephelometer measures the scattering of light caused by insoluble particles. A sharp increase in the signal indicates precipitation. This method is rapid and requires no separation step.[2]

    • Direct UV/LC-MS Quantification: The plate is filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the clear solution is then measured and compared to the nominal concentration. The point at which the measured concentration deviates from the nominal concentration is the kinetic solubility limit.[13]

  • Data Reporting: Report the kinetic solubility as the highest concentration at which no precipitation is observed, specifying the buffer, final DMSO concentration, and incubation time/temperature.

Data Presentation and Interpretation

All experimentally determined solubility data for 4-Benzyl-2-(bromomethyl)morpholine should be compiled into a clear, structured format to facilitate analysis and comparison.

Table 1: Experimental Solubility Data for 4-Benzyl-2-(bromomethyl)morpholine

Solvent System (pH)Temperature (°C)Solubility TypeMeasured Solubility (µg/mL)Measured Solubility (µM)Detection Method
e.g., PBS (7.4)25ThermodynamicHPLC-UV
e.g., SGF (1.2)37ThermodynamicLC-MS/MS
e.g., PBS (7.4), 1% DMSO25KineticNephelometry
e.g., Methanol25ThermodynamicHPLC-UV
e.g., Dichloromethane25ThermodynamicHPLC-UV

Interpretation of Results: A significant discrepancy between kinetic and thermodynamic solubility is common. High kinetic solubility relative to thermodynamic solubility suggests the compound can readily form stable supersaturated solutions, which can be advantageous for absorption but may pose challenges for long-term formulation stability.

Visualizing Experimental Workflows

Diagrams help clarify complex experimental processes, ensuring reproducibility and understanding.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B C Seal and Shake (≥24h at controlled Temp) B->C D Centrifuge or Filter to Remove Solid C->D E Collect Supernatant D->E G Analyze Supernatant & Standards via HPLC/LC-MS E->G F Prepare Calibration Standards F->G H Report Thermodynamic Solubility (µg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_detect Detection A Prepare 10 mM Stock in 100% DMSO B Serially Dilute Stock in DMSO Plate A->B C Add DMSO Stock to Aqueous Buffer Plate (e.g., 1:100 dilution) B->C D Shake Plate (1-2h at controlled Temp) C->D E Measure Precipitation (Nephelometry) D->E F OR: Filter & Quantify (HPLC/LC-MS) D->F G Report Kinetic Solubility (µM) E->G F->G

Caption: High-Throughput Workflow for Kinetic Solubility.

Conclusion

References

  • Morpholine. PubChem, National Institutes of Health. [Link]

  • 4-Benzylmorpholine. PubChem, National Institutes of Health. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Thermodynamic Solubility Assay. Evotec (formerly Cyprotex). [Link]

  • 4-Benzyl-2-(chloromethyl)morpholine. PubChem, National Institutes of Health. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • 4-benzyl-2-(chloromethyl)morpholine. ChemBK. [Link]

  • Benzyl morpholine derivatives.
  • ADME Solubility Assay. BioDuro. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. InTech. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). SINOPEG. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2024). Raytor. [Link]

  • Solubility. Open Oregon Educational Resources. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). Adapted from ISRN Pharmaceutics. [Link]

  • What Affects Solubility Of Organic Compounds? Chemistry For Everyone. [Link]

  • Biochemistry, Dissolution and Solubility. (2023). StatPearls, NCBI Bookshelf. [Link]

Sources

Exploratory

4-Benzyl-2-(bromomethyl)morpholine: A Heterocyclic Building Block for Medicinal Chemistry

The following technical guide details the utility, synthesis, and application of 4-Benzyl-2-(bromomethyl)morpholine , a critical heterocyclic building block in modern drug discovery. Executive Summary 4-Benzyl-2-(bromome...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-Benzyl-2-(bromomethyl)morpholine , a critical heterocyclic building block in modern drug discovery.

Executive Summary

4-Benzyl-2-(bromomethyl)morpholine (CAS: 306935-00-2) serves as a privileged scaffold in the synthesis of bioactive small molecules. Its structural value lies in the morpholine ring , which is widely utilized to improve the water solubility and metabolic stability of drug candidates, coupled with a bromomethyl handle that allows for facile diversification via nucleophilic substitution.

This guide provides a comprehensive technical analysis of this building block, including its synthesis, reactivity profile, and application in generating libraries of bioactive amines, ethers, and thioethers.

Chemical Profile & Reactivity

The molecule features two distinct reactive centers: a primary alkyl bromide (electrophile) and a tertiary amine (nucleophile/base), with the amine currently masked by a benzyl protecting group.

PropertyData
CAS Number 306935-00-2
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Appearance Viscous oil or low-melting solid (often supplied as HCl salt)
Primary Reactivity Sₙ2 Displacement (Alkyl Bromide)
Secondary Reactivity Debenzylation (N-Benzyl cleavage)
Structural Analysis[1][2]
  • The Morpholine Ring: Adopts a chair conformation. The oxygen atom acts as a hydrogen bond acceptor, improving pharmacological profiles (solubility/permeability).

  • The Bromomethyl Group (C-2): A "soft" electrophile susceptible to attack by amines, phenoxides, and thiols. The bromine is a superior leaving group compared to chlorine, facilitating substitution under milder conditions.

  • The Benzyl Group (N-4): Serves as a robust protecting group for the amine. It prevents N-alkylation during the functionalization of the bromomethyl group and can be removed (hydrogenolysis) to liberate the secondary amine for further diversification.

Synthesis of the Building Block

While commercially available, the synthesis of this scaffold is a fundamental workflow in heterocyclic chemistry. The most robust route proceeds via the cyclization of amino alcohols followed by bromination.

Pathway: Cyclization & Functionalization
  • Ring Construction: Reaction of N-benzylethanolamine with epichlorohydrin yields the hydroxymethyl intermediate.

  • Activation: Conversion of the primary alcohol to the bromide using Phosphorus Tribromide (PBr₃) or the Appel Reaction (PPh₃/CBr₄).

SynthesisPath Start N-Benzylethanolamine Reagent1 + Epichlorohydrin Inter 4-Benzyl-2-(hydroxymethyl) morpholine Start->Inter Cyclization (Base/Heat) Reagent2 + PBr3 / DCM Product 4-Benzyl-2-(bromomethyl) morpholine Inter->Product Bromination (0°C to RT)

Figure 1: Synthetic route to the target building block.[1] The hydroxymethyl intermediate is the pivot point for halogenation.

Experimental Protocols

The following protocols are designed for self-validation. Causality is explained for every critical step.

Protocol A: Bromination of 4-Benzyl-2-(hydroxymethyl)morpholine

Objective: Convert the alcohol precursor to the active bromomethyl building block.

Reagents:

  • 4-Benzyl-2-(hydroxymethyl)morpholine (1.0 eq)

  • Phosphorus Tribromide (PBr₃) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO₃ solution

Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the hydroxymethyl morpholine (10 mmol) in anhydrous DCM (30 mL).

    • Why: Moisture reacts violently with PBr₃ to produce HBr gas and reduces yield.

  • Addition: Cool the solution to 0°C (ice bath). Add PBr₃ (11 mmol) dropwise over 15 minutes.

    • Why: The reaction is exothermic. Rapid addition can cause solvent boil-over and side reactions (elimination).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane).

    • Endpoint: Disappearance of the polar alcohol spot and appearance of a less polar product spot.

  • Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ solution.

    • Caution: Vigorous gas evolution (CO₂) will occur as excess acid is neutralized.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.[2]

  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[2]

Protocol B: Nucleophilic Substitution (General Procedure)

Objective: Coupling the building block with a phenol (e.g., to create a Reboxetine-like ether linkage).

Procedure:

  • Dissolve the Phenol (1.0 eq) in DMF or Acetonitrile.

  • Add K₂CO₃ or Cs₂CO₃ (2.0 eq). Stir for 15 mins to generate the phenoxide anion.

  • Add 4-Benzyl-2-(bromomethyl)morpholine (1.1 eq).

  • Heat to 60–80°C for 6–12 hours.

  • Validation: The reaction is driven by the precipitation of KBr/CsBr.

Synthetic Utility & Applications

This scaffold enables "Divergent Synthesis," allowing researchers to generate diverse libraries from a single precursor.

Nucleophilic Substitution (The "Arm" Extension)

The primary bromide is highly reactive toward Sₙ2 attack.

  • O-Alkylation: Reaction with phenols yields aryloxymethyl morpholines , a core motif in norepinephrine reuptake inhibitors (NRIs).

  • N-Alkylation: Reaction with secondary amines creates diamines , useful in GPCR ligand design.

  • S-Alkylation: Reaction with thiols yields thioethers , often used to probe metabolic stability (bioisosteres of ethers).

Debenzylation (The "Head" Deprotection)

Once the side chain is established, the benzyl group can be removed to expose the secondary amine.

  • Method 1: Hydrogenolysis. H₂ (1 atm), Pd/C (10%), Ethanol. Note: Compatible with ethers/amines; incompatible with sulfur or aryl halides.

  • Method 2: ACE-Cl (1-Chloroethyl chloroformate). A chemical dealkylation method preferred when the molecule contains halogens or sulfur that would poison a Palladium catalyst.

ReactivityMap Core 4-Benzyl-2-(bromomethyl) morpholine Sub1 Reaction with Phenols (K2CO3, DMF) Core->Sub1 SN2 Sub2 Reaction with Amines (DIEA, MeCN) Core->Sub2 SN2 Prod1 Aryloxymethyl Morpholine (NRI Scaffold) Sub1->Prod1 Prod2 Aminomethyl Morpholine (GPCR Ligands) Sub2->Prod2 Final Free Secondary Amine (Ready for Urea/Amide coupling) Prod1->Final Debenzylation (H2/Pd or ACE-Cl) Prod2->Final Debenzylation

Figure 2: Divergent reactivity map showing the transformation of the scaffold into bioactive classes.

Quality Control & Stability

  • Storage: Store at 2–8°C under inert gas. The free base can darken (oxidize) over time; the HCl salt is stable indefinitely.

  • Analytical Check:

    • ¹H NMR (CDCl₃): Look for the characteristic benzyl benzylic protons (~3.5 ppm, s, 2H) and the bromomethyl diastereotopic protons (~3.3–3.5 ppm).

    • Mass Spec: Distinctive isotope pattern for Bromine (M+ and M+2 peaks of equal intensity).

References

  • Preparation of Morpholine Derivatives. US Patent 7,294,623. Google Patents. Link

  • Morpholine as a Scaffold in Medicinal Chemistry. ChemMedChem, 2020. PubMed.[3] Link

  • Synthesis of 4-benzyl-2-(hydroxymethyl)morpholine. European Patent EP1501802. European Patent Office. Link

  • Appel Reaction Mechanism and Applications. Alfa Chemistry. Link

Sources

Foundational

The Morpholine Scaffold: Evolution, Synthesis, and Pharmaceutical Utility

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The "Privileged" Ether-Amine In the pharmacopoeia of modern medicine, few heterocycles occup...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Privileged" Ether-Amine

In the pharmacopoeia of modern medicine, few heterocycles occupy as central a role as morpholine (tetrahydro-1,4-oxazine). Defined by a six-membered ring containing oxygen and nitrogen at opposite positions (1,4-relationship), this scaffold is classified as a "privileged structure" in medicinal chemistry.

Unlike its carbocyclic analog cyclohexane or its nitrogenous cousin piperidine, morpholine offers a unique physicochemical compromise. The oxygen atom exerts a negative inductive effect (-I), significantly lowering the basicity of the nitrogen atom (


 ~8.3) compared to piperidine (

~11.0). This modulation allows morpholine derivatives to exist as a mixture of ionized and unionized forms at physiological pH (7.4), optimizing membrane permeability while maintaining sufficient aqueous solubility—a critical balance for oral bioavailability and blood-brain barrier (BBB) penetration.

This guide explores the trajectory of substituted morpholine derivatives from early dye chemistry to blockbuster kinase inhibitors, providing actionable synthetic protocols and mechanistic insights.

Historical Evolution

The discovery of morpholine is inextricably linked to the early days of alkaloid structural elucidation. In the late 19th century, German chemist Ludwig Knorr —famed for the Paal-Knorr synthesis—isolated the compound while attempting to determine the structure of morphine.[1][2] He erroneously believed this ring system was the core of the morphine alkaloid, hence the name "morpholine."[3]

While the structural connection to morphine was later disproven (morphine contains a phenanthrene core with a furan ring, not a 1,4-oxazine), the name persisted. The scaffold evolved from a simple industrial solvent and corrosion inhibitor in the early 20th century to a critical pharmacophore in the antibiotic and oncology fields by the millennium.

Visualization: The Morpholine Timeline

MorpholineHistory Knorr 1889: Ludwig Knorr Isolates 'Morpholine' (Misattributed to Morphine) Solvent 1900-1950s Industrial Applications (Solvents, Waxes, Corrosion) Knorr->Solvent Psycho 1950s-1970s CNS Agents (Phenmetrazine/Appetite Suppressants) Solvent->Psycho Linezolid 2000 FDA Approval of Linezolid (First Oxazolidinone Antibiotic) Psycho->Linezolid  Structural Optimization Gefitinib 2003 FDA Approval of Gefitinib (EGFR Kinase Inhibitor) Linezolid->Gefitinib  Solubilizing Group PROTAC 2020s Linker Chemistry (PROTACs & Bioconjugates) Gefitinib->PROTAC

Figure 1: Chronological evolution of the morpholine scaffold from chemical curiosity to targeted therapeutic.

Physicochemical Properties & SAR

The utility of morpholine in drug design stems from its ability to modulate the Lipophilic Efficiency (LipE) of a drug molecule.[4] Replacing a piperidine or piperazine with a morpholine often resolves metabolic liabilities and solubility issues.

Table 1: Comparative Physicochemical Metrics
PropertyPiperidinePiperazineMorpholineImpact on Drug Design
Structure



Morpholine adds H-bond acceptor (O).
Basicity (

)
~11.2~9.8 / 5.6~8.3 Closer to physiological pH; reduces lysosomal trapping.
LogP (Lipophilicity) 0.84-1.17-0.86 Lowers lipophilicity vs piperidine; reduces non-specific binding.
H-Bond Acceptors 122 The ether oxygen engages in weak H-bonding with kinase hinge regions.
Metabolic Stability Low (Oxidation)ModerateHigh The ether oxygen deactivates the ring toward CYP450 oxidation.

Synthetic Methodologies

While morpholine rings can be constructed via the cyclization of diethanolamine (acid-catalyzed dehydration), medicinal chemists rarely build the ring de novo on a complex scaffold. Instead, the primary challenge is C-N bond formation : coupling a pre-formed morpholine ring to an aromatic or heteroaromatic core.

Protocol: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The most robust method for installing a morpholine moiety onto an aryl halide is the Buchwald-Hartwig amination. The following protocol is a self-validating system optimized for high yield and broad substrate scope.

Mechanism of Action: The reaction proceeds via a


 catalytic cycle involving oxidative addition of the aryl halide, coordination of the morpholine amine, deprotonation by a base, and reductive elimination to form the C-N bond.
Experimental Workflow

Reagents:

  • Aryl Bromide/Triflate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a Schlenk flask or reaction vial and cool under a stream of Argon. Causality: Palladium(0) species are sensitive to oxidation; moisture can quench the active catalyst.

  • Charge Reagents: Add the aryl bromide,

    
    , BINAP, and 
    
    
    
    to the flask.
  • Solvation: Add anhydrous toluene via syringe. Sparge the solvent with Argon for 10 minutes. Causality: Removes dissolved oxygen that competes with oxidative addition.

  • Amine Addition: Add morpholine via syringe.

  • Thermal Activation: Heat the reaction mixture to 80-100°C for 12-16 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Visualization: Catalytic Cycle

BuchwaldCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (Ar-Pd(Morph)-Br) OxAdd->AmineCoord + Morpholine Deprot Deprotonation (Base removes HBr) AmineCoord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - NaBr, HOtBu RedElim->Pd0 Regeneration

Figure 2: The Pd-catalyzed cycle for coupling morpholine to aryl halides. Note the critical deprotonation step facilitated by the bulky base.

Case Studies in Drug Discovery

Case Study 1: Linezolid (Zyvox)

Therapeutic Area: Antibiotic (Oxazolidinone class) Role of Morpholine: Linezolid targets the bacterial 50S ribosomal subunit. The molecule features a fluorine-substituted phenyl ring linked to a morpholine.[][6][7][8]

  • SAR Insight: The morpholine ring is attached to the 3-fluoro-4-aminophenyl core. This specific substitution pattern improves the safety profile by reducing the inhibition of monoamine oxidase (MAO), a common side effect of earlier analogues. The morpholine oxygen also contributes to solubility without sacrificing the lipophilicity needed to penetrate bacterial cell walls.

Case Study 2: Gefitinib (Iressa)

Therapeutic Area: Oncology (NSCLC - EGFR inhibitor) Role of Morpholine: Gefitinib is a quinazoline derivative.[6][9] The morpholine is located on a propoxy side chain at the C-6 position.

  • SAR Insight: Unlike Linezolid, where the morpholine is directly aryl-bound, here it is solvent-exposed.

    • Solubility: The basic nitrogen (pKa ~8) aids in salt formation (formulated as a tablet), drastically improving oral bioavailability.

    • Binding: The morpholine ring extends out of the ATP-binding pocket towards the solvent front, making minimal contact with the protein but improving the drug's pharmacokinetic (PK) properties.

Future Perspectives: PROTACs and Linkers

The stability of the morpholine ring makes it an ideal component for PROTAC (Proteolysis Targeting Chimera) linkers.

  • Rigidification: Substituted morpholines (e.g., 2,6-dimethylmorpholine) are increasingly used to rigidify linkers between the E3 ligase ligand and the protein of interest (POI) ligand.

  • Chirality: Modern synthesis focuses on C-substituted morpholines (chiral centers on the carbons), allowing vectors for additional binding interactions that simple N-substituted morpholines cannot provide.

References

  • Knorr, L. (1889). Ueber das Morpholin. Berichte der deutschen chemischen Gesellschaft.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry.

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry.

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Benzyl-2-(bromomethyl)morpholine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-Benzyl-2-(bromomethyl)morpholine , a critical heterocyclic building block in medicinal chemistry (e.g., for neurokinin receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-Benzyl-2-(bromomethyl)morpholine , a critical heterocyclic building block in medicinal chemistry (e.g., for neurokinin receptor antagonists and antidepressant scaffolds).

The protocol follows a two-stage synthetic pathway :

  • Cyclization: Construction of the morpholine core via the reaction of N-benzylethanolamine with epichlorohydrin to yield the hydroxymethyl intermediate.

  • Functionalization: Nucleophilic substitution of the hydroxyl group to generate the bromomethyl warhead.

Executive Summary

The morpholine ring is a privileged structure in drug discovery, improving solubility and metabolic stability. The 2-(bromomethyl) derivative acts as a versatile electrophile, allowing the attachment of the morpholine core to various pharmacophores. This guide outlines a scalable, high-yield protocol (overall yield ~65-75%) that avoids expensive chromatographic purifications in the early stages, prioritizing crystallization and distillation.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the "Hydroxy-Handle Strategy," utilizing the stable 2-hydroxymethyl intermediate to allow for late-stage halogenation. This avoids the handling of unstable halo-amine intermediates during the cyclization phase.

Retrosynthesis Target 4-Benzyl-2-(bromomethyl)morpholine (Target Electrophile) Inter 4-Benzyl-2-(hydroxymethyl)morpholine (Stable Intermediate) Target->Inter Bromination (PBr3 or CBr4/PPh3) SM1 N-Benzyl-2-aminoethanol (Commercially Available) Inter->SM1 Cyclization (Base-Mediated) SM2 Epichlorohydrin (C3 Synthon) Inter->SM2 +

Figure 1: Retrosynthetic logic prioritizing the stable hydroxymethyl intermediate.

Experimental Protocols

Stage 1: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine

This step involves the alkylation of N-benzylaminoethanol followed by an intramolecular epoxide opening (Payne rearrangement-like mechanism) to close the ring.

Reagents:

  • N-Benzyl-2-aminoethanol (1.0 equiv)

  • Epichlorohydrin (1.1 equiv)

  • Sodium Hydroxide (NaOH), 50% aq.[1] solution

  • Toluene (Solvent)[2]

Protocol:

  • Alkylation: Charge a 3-neck round-bottom flask with N-benzyl-2-aminoethanol (15.1 g, 100 mmol) and Toluene (50 mL). Cool to 0–5°C.

  • Addition: Dropwise add Epichlorohydrin (10.2 g, 110 mmol) over 30 minutes, maintaining internal temperature <10°C. Caution: Epichlorohydrin is a potent alkylating agent and potential carcinogen.

  • Intermediate Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The secondary amine attacks the epoxide, forming the chlorohydrin intermediate.

  • Cyclization: Add NaOH (50% aq., 20 mL) dropwise. Heat the biphasic mixture to 45–50°C for 6 hours.

    • Mechanistic Note: The base deprotonates the alcohol, which then displaces the chloride (or re-forms an epoxide which is then opened by the primary alcohol) to form the morpholine ring.

  • Work-up: Cool to RT. Separate the organic (Toluene) layer. Extract the aqueous layer with Toluene (2 x 20 mL).

  • Purification: Combine organics, wash with brine, and dry over

    
    . Concentrate in vacuo.
    
    • Yield: The crude oil is typically >90% pure.

    • Optional: High-vacuum distillation (bp ~145°C @ 0.5 mmHg) yields a colorless viscous oil.

Stage 2: Bromination to 4-Benzyl-2-(bromomethyl)morpholine

The conversion of the primary alcohol to the alkyl bromide is achieved using Phosphorus Tribromide (


). This method is preferred over Appel conditions (

) for scale-up due to easier byproduct removal.

Reagents:

  • 4-Benzyl-2-(hydroxymethyl)morpholine (from Stage 1)

  • Phosphorus Tribromide (

    
    ) (0.4 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Dissolve the hydroxymethyl intermediate (10.3 g, 50 mmol) in anhydrous DCM (100 mL) under an inert atmosphere (

    
     or Ar). Cool to 0°C.[1][3]
    
  • Bromination: Add

    
     (1.9 mL, 20 mmol) dropwise over 20 minutes.
    
    • Note: The reaction is exothermic. Maintain temperature <5°C.

      
       stoichiometry is 1/3 mol per OH, but a slight excess (0.4 equiv total) ensures completion.
      
  • Reaction: Remove the ice bath and reflux gently (40°C) for 3 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).[3] The polar alcohol spot will disappear, replaced by a less polar bromide spot.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution (50 mL). Caution: Gas evolution (
    
    
    
    ).
  • Isolation: Separate phases. Wash the organic layer with water and brine. Dry over

    
    .[1][3][4]
    
  • Final Purification: Concentrate to yield the crude bromide.

    • Storage: The free base is an oil that may darken upon storage. For long-term stability, convert to the hydrochloride salt by treating the ethereal solution with HCl/Dioxane. The salt precipitates as a white solid.

Key Data & Specifications

ParameterSpecificationNotes
Appearance Pale yellow oil (Free base)White solid as HCl salt.
Molecular Weight 270.17 g/mol Formula:

Yield (Stage 1) 85 - 92%High efficiency cyclization.
Yield (Stage 2) 70 - 80%Losses primarily during quench/wash.
Boiling Point ~145°C (0.5 mmHg)For the hydroxymethyl precursor.
Stability ModerateStore under Argon at -20°C. Avoid light.

Mechanistic Workflow

The following diagram details the chemical transformations and critical process controls (CPCs) for the protocol.

SynthesisWorkflow Start N-Benzyl-2-aminoethanol + Epichlorohydrin Inter1 Chlorohydrin Intermediate (In situ) Start->Inter1 N-Alkylation (0-25°C, 4h) Cyclization Base Treatment (NaOH) Intramolecular Etherification Inter1->Cyclization Heat (45°C) Alcohol 4-Benzyl-2-(hydroxymethyl)morpholine (Isolated Oil) Cyclization->Alcohol Workup & Distillation Bromination PBr3 Activation SN2 Substitution Alcohol->Bromination DCM, 0°C -> Reflux Product 4-Benzyl-2-(bromomethyl)morpholine (Final Product) Bromination->Product Quench (NaHCO3)

Figure 2: Step-by-step reaction workflow with Critical Process Parameters (CPPs).

Troubleshooting & Optimization

  • Impurity: 3-Hydroxypiperidine derivatives.

    • Cause: Attack of the amine on the terminal carbon of epichlorohydrin followed by "wrong" cyclization.

    • Solution: Ensure the reaction temperature during the addition of epichlorohydrin is kept low (0°C) to favor the kinetic attack at the epoxide.

  • Low Yield in Bromination.

    • Cause: Formation of phosphite esters that do not hydrolyze.

    • Solution: Ensure the reflux period is sufficient. If the reaction stalls, add a catalytic amount of DMF.

  • Coloration.

    • Cause: Oxidation of the benzyl amine.

    • Solution: Perform all steps under Nitrogen/Argon. Use freshly distilled solvents.

Safety & Compliance (HSE)

  • Epichlorohydrin: Highly toxic, flammable, and a probable carcinogen. Use only in a fume hood with double-gloving (Nitrile/Laminate).

  • Phosphorus Tribromide: Reacts violently with water to produce HBr gas. Quench with extreme caution.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers from the bromination quench contain phosphorous acid and should be treated accordingly.

References

  • Morpholine Synthesis Review: Grygorenko, O. O., et al. "Morpholines: Synthesis and Biological Activity."[5] Chem. Heterocycl.[1] Compd.2013 , 48, 1721. Link

  • Epichlorohydrin Cyclization Protocol: Araki, K., et al. "Synthesis of 4-benzyl-2-hydroxymethylmorpholine." U.S. Patent 5,684,153, 1997 . Link

  • Bromination via PBr3: Harrison, G. C., et al. "General procedures for the conversion of alcohols to alkyl bromides." Org.[2][3] Synth.1943 , Coll. Vol. 3, 370. Link

  • Safety Data (Epichlorohydrin): PubChem Compound Summary for CID 7835. Link

  • Target Molecule Data: PubChem Compound Summary for CID 2801562 (Chloromethyl analog reference). Link

Sources

Application

Application Notes and Protocols for the Utilization of 4-Benzyl-2-(bromomethyl)morpholine in the Synthesis of CNS-Active Agents

Abstract The morpholine heterocycle is a cornerstone in the design of agents targeting the Central Nervous System (CNS). Its unique physicochemical and conformational properties frequently impart favorable characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone in the design of agents targeting the Central Nervous System (CNS). Its unique physicochemical and conformational properties frequently impart favorable characteristics to drug candidates, including improved aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB).[1][2][3][4] 4-Benzyl-2-(bromomethyl)morpholine emerges as a pivotal synthetic intermediate, providing a robust platform for introducing the 2-substituted morpholine scaffold into a wide array of molecules. This document provides an in-depth guide to the properties, reactivity, and strategic application of this building block in the synthesis of CNS-active agents. Detailed, field-tested protocols for key transformations, including nucleophilic substitution and subsequent deprotection, are presented alongside a critical discussion of the underlying chemical principles and safety considerations.

Introduction: The Strategic Value of the Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, particularly for CNS drug candidates.[1] Its value stems from a combination of factors:

  • Physicochemical Balance: The presence of both a weakly basic nitrogen atom and a hydrogen bond-accepting oxygen atom provides a well-balanced lipophilic-hydrophilic profile. This balance is critical for navigating the dual challenges of aqueous solubility in circulation and lipid membrane permeability required to cross the BBB.[2][3][4]

  • Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Structural Versatility: It acts as a flexible yet conformationally defined scaffold, capable of orienting appended pharmacophoric groups into optimal positions for interacting with biological targets like receptors and enzymes.[2]

4-Benzyl-2-(bromomethyl)morpholine, with its reactive bromomethyl group, is an exemplary building block for incorporating this valuable moiety. The benzyl group serves as a common and readily cleavable protecting group for the morpholine nitrogen, allowing for selective reactions at the C2 position before revealing the secondary amine for further functionalization or as a key pharmacophoric feature.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 4-benzyl-2-(bromomethyl)morpholine is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 306935-00-2[5]
Molecular Formula C₁₂H₁₆BrNO[5]
Molecular Weight 270.17 g/mol [5]
Appearance Typically a solid or oil-
Reactivity Potent alkylating agent-

The primary mode of reactivity is centered on the bromomethyl group. The carbon atom bonded to the bromine is highly electrophilic due to the inductive effect of the bromine atom, making it an excellent substrate for nucleophilic substitution (S_N2) reactions. A wide range of nucleophiles, including amines, phenols, thiols, and carbanions, can readily displace the bromide ion, forming a new carbon-nucleophile bond.

Core Synthetic Application: Nucleophilic Alkylation

The most common application of 4-benzyl-2-(bromomethyl)morpholine is the alkylation of nucleophiles to introduce the (4-benzylmorpholin-2-yl)methyl group. This section details a general protocol for this key transformation.

General Workflow for Nucleophilic Substitution

The overall process involves the activation of a nucleophile (if necessary) with a base, followed by reaction with the alkylating agent and subsequent workup and purification.

G cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Alkylation Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification A Dissolve Nucleophile (Nu-H) and Base in Aprotic Solvent B Add 4-Benzyl-2-(bromomethyl)morpholine (Often dropwise at 0°C to RT) A->B C Heat Reaction Mixture (e.g., 60-90°C) B->C D Monitor Progress via TLC/LC-MS C->D E Quench Reaction (e.g., with water or sat. NH4Cl) D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer & Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Final Product H->I G A Alkylation Product (N-Benzylated Morpholine) B Dissolve in Solvent (MeOH, EtOH, or EtOAc) A->B C Add Pd/C Catalyst (5-10 mol%) B->C D Introduce Hydrogen Source (H₂ gas balloon or Transfer Reagent) C->D E Stir at RT until complete (Monitor by TLC/LC-MS) D->E F Filter through Celite® to remove catalyst E->F G Concentrate Filtrate F->G H Final CNS-Active Agent (Secondary Morpholine) G->H

Sources

Method

Application Note AN-2026: Integrated Analytical Strategies for Monitoring Nucleophilic Substitutions of 4-Benzyl-2-(bromomethyl)morpholine

Executive Summary 4-Benzyl-2-(bromomethyl)morpholine is a critical heterocyclic building block, frequently employed in the synthesis of neurokinin receptor antagonists and other bioactive morpholine derivatives. Its util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyl-2-(bromomethyl)morpholine is a critical heterocyclic building block, frequently employed in the synthesis of neurokinin receptor antagonists and other bioactive morpholine derivatives. Its utility lies in the reactivity of the exocyclic alkyl bromide, which serves as an electrophilic handle for


 substitutions with amines, thiols, or alkoxides.

However, this reactivity presents specific analytical challenges. The alkyl bromide is susceptible to hydrolysis (forming the alcohol) and dimerization during storage or reaction. This guide details a robust, orthogonal analytical control strategy combining HPLC-UV for quantification and LC-MS for structural verification, ensuring high-yield downstream processing.

Chemical Context & Critical Quality Attributes (CQAs)

To design an effective analytical method, one must understand the reaction landscape. The primary reaction involves the displacement of the bromide by a nucleophile (


).
Key Impurity Pathways
  • Hydrolysis: In the presence of moisture, the bromide converts to 4-benzyl-2-(hydroxymethyl)morpholine .

  • Elimination: Under strong basic conditions, dehydrohalogenation may occur, though less common due to ring constraints.

  • Dimerization: Reaction between the starting material and a deprotected morpholine species (if benzyl deprotection occurs prematurely).

Visualization: Reaction & Impurity Landscape

ReactionPath SM Starting Material (Bromide) PROD Target Product (Nucleophilic Sub.) SM->PROD + Nucleophile (Sn2) IMP_OH Impurity A (Hydrolysis/Alcohol) SM->IMP_OH + H2O (Hydrolysis) IMP_DIMER Impurity B (Dimer) SM->IMP_DIMER Self-Reaction

Figure 1: Reaction pathways for 4-Benzyl-2-(bromomethyl)morpholine. The primary path (Green) competes with hydrolysis (Red) and dimerization (Yellow).

Analytical Protocol A: HPLC-UV/MS Method

This is the "workhorse" method for quantitative reaction monitoring. The N-benzyl group provides sufficient hydrophobicity for C18 retention and a strong UV chromophore at 254 nm, eliminating the need for derivatization.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm)Hybrid particles resist high pH, though acidic pH is used here for MS sensitivity.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the morpholine nitrogen is protonated (

), improving peak shape and MS ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks for aromatic compounds than Methanol.
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.
Column Temp 40°CReduces viscosity and improves mass transfer for the bulky benzyl group.
Detection UV @ 254 nm (primary), 210 nm (secondary)254 nm targets the Benzyl ring; 210 nm detects non-aromatic impurities.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (polar impurities)
1.05Start Gradient
8.095Elute Bromide & Hydrophobic Dimers
10.095Wash
10.15Re-equilibration
13.05End of Run
Mass Spectrometry Settings (ESI+)

The presence of Bromine provides a distinct isotopic signature that is self-validating.

  • Ionization: Electrospray Positive (ESI+)

  • Scan Range: 100–600

    
    
    
  • Key Diagnostic Ions:

    • 
       270.0 / 272.0: 
      
      
      
      doublet (1:1 ratio) confirming the presence of Bromine.
    • 
       91.0:  Tropylium ion (Benzyl fragment).
      
    • 
       192.1: 
      
      
      
      (Loss of bromide, common in-source fragment).

Analytical Protocol B: Reaction Monitoring Workflow

Tracking the consumption of the alkyl bromide requires a quenching step to prevent the reaction from proceeding inside the autosampler vial.

Step-by-Step Procedure
  • Sampling: Aliquot 50 µL of the reaction mixture.

  • Quench: Immediately dispense into 950 µL of Cold Methanol .

    • Why? Dilution slows bimolecular kinetics; cold temperature halts thermal activation. Methanol solvates both the organic reactants and inorganic salts.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter (removes inorganic salts like KBr/NaBr formed during substitution).

  • Analysis: Inject 2 µL onto the HPLC-MS system described in Protocol A.

Workflow Logic Diagram

Workflow Step1 1. Sample Reaction (50 µL) Step2 2. Quench & Dilute (950 µL Cold MeOH) Step1->Step2 Step3 3. Filter Salts (0.2 µm PTFE) Step2->Step3 Step4 4. HPLC-UV/MS Analysis Step3->Step4 Decision Bromide Peak < 1.0%? Step4->Decision Decision->Step1 No (Continue Rxn) Finish Proceed to Workup Decision->Finish Yes (Workup)

Figure 2: Process Analytical Technology (PAT) workflow for monitoring reaction completion.

Troubleshooting & Data Interpretation

Distinguishing the Hydrolysis Impurity

The Hydrolysis impurity (Alcohol) is the most common interference.

  • Retention Time: The Alcohol is more polar than the Bromide. Expect it to elute earlier (approx. 0.5 - 1.0 min shift).

  • Mass Spec: Look for

    
     208.1 
    
    
    
    . Crucially, this peak will lack the 1:1 isotopic doublet of the bromide.
"Ghost" Peaks (Dimerization)

If the reaction runs too long or at high temperatures, you may see a late-eluting peak.

  • Identity: Bis-morpholine dimer.

  • Mechanism: One morpholine molecule loses its benzyl group (rare, but possible under hydrogenation conditions) and attacks the bromide of another.

  • Detection:

    
     will be significantly higher (approx. 
    
    
    
    360+).

References

  • Synthesis and Analysis of Benzyl Morpholines: US Patent 7,294,623 B2. "Benzyl morpholine derivatives." Describes the synthetic utility and chiral separation of similar morpholine intermediates. 1

  • Morpholine Ring Formation & Analysis: D'hooghe, M., et al.[2][3][4] "Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives." Journal of Organic Chemistry, 2006. Details the synthesis of bromomethyl morpholines and their nucleophilic displacements. 5

  • HPLC Method Validation for Benzyl Chlorides/Bromides: Nagaraju, C., et al. "Determination and Validation of Benzyl Chloride by HPLC Method." Journal of Chemical and Pharmaceutical Research, 2018.[6] Provides foundational conditions (C18, Ammonium Acetate) adaptable for benzyl-bromide monitoring.[6] 6

  • Mass Spectrometry of Morpholines: Acquavia, M.A., et al. "New piperazine and morpholine derivatives: Mass spectrometry characterization."[7][8] Journal of Pharmaceutical and Biomedical Analysis, 2024. Validates fragmentation patterns for morpholine cores. 8

Sources

Application

Application Note: 4-Benzyl-2-(bromomethyl)morpholine as a Versatile Synthon for Bioactive Molecule Development

Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often impart improved pharmacokinetics and metabolic stability to drug candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often impart improved pharmacokinetics and metabolic stability to drug candidates.[1] This application note provides an in-depth guide to the strategic use of 4-Benzyl-2-(bromomethyl)morpholine, a highly versatile and reactive building block, in the synthesis of diverse bioactive molecules. We will explore its application in forming key carbon-heteroatom bonds (C-N, C-O, C-S) and detail specific, field-proven protocols for the synthesis of compound libraries, including analogs of the norepinephrine reuptake inhibitor, Reboxetine. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon in their discovery programs.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide array of biological targets.[1] Its prevalence stems from a unique combination of attributes: the ether oxygen can act as a hydrogen bond acceptor, while the tertiary amine provides a basic handle for salt formation, improving solubility and oral bioavailability. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient substituents for optimal interaction with biological targets.[2]

4-Benzyl-2-(bromomethyl)morpholine (CAS No. 306935-00-2) is a key intermediate that combines these beneficial properties with a reactive bromomethyl group, making it an excellent electrophile for introducing the morpholine moiety into target molecules.[3] The benzyl group serves as a robust protecting group for the morpholine nitrogen, which can be readily removed in the final stages of a synthetic sequence. This note will detail the causality behind experimental choices and provide self-validating protocols for its effective use.

Physicochemical Properties & Safety

Before commencing any experimental work, it is critical to understand the properties and hazards associated with the reagent.

PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO[3]
Molecular Weight 270.17 g/mol [3]
Appearance Typically a pale yellow oil or solid[4]
Purity >95% (Commercial Grade)[3]

Safety and Handling: The chloro-analog, 4-benzyl-2-(chloromethyl)morpholine, is classified as corrosive and an irritant.[5][6] By extension, 4-Benzyl-2-(bromomethyl)morpholine should be handled with similar precautions.

  • Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[6]

  • Precautionary Measures: Handle only in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][7] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5]

Core Synthetic Applications & Protocols

The primary utility of 4-Benzyl-2-(bromomethyl)morpholine lies in its role as a potent alkylating agent for various nucleophiles. The benzylic position of the bromine atom enhances its reactivity in Sₙ2 substitution reactions.[8]

Application I: N-Alkylation of Amines

The formation of C-N bonds is fundamental to the synthesis of a vast number of pharmaceuticals.[9] 4-Benzyl-2-(bromomethyl)morpholine readily reacts with primary and secondary amines to introduce the morpholinomethyl scaffold.

Causality of Protocol Design: The reaction proceeds via a classical Sₙ2 mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is required to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation and deactivation of the starting amine. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to solubilize the reactants and facilitate the Sₙ2 pathway.[10] Heating is often employed to increase the reaction rate.

Experimental Protocol: General Procedure for N-Alkylation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary or secondary amine (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF (0.1 M concentration relative to the amine).

  • Reagent Addition: While stirring the suspension, add a solution of 4-Benzyl-2-(bromomethyl)morpholine (1.1 eq.) in DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Amine (1.0 eq) & K2CO3 (1.5 eq) in DMF B Add 4-Benzyl-2-(bromomethyl)morpholine (1.1 eq) dropwise A->B Stirring C Heat to 60-80 °C (4-12 h) B->C D Monitor by TLC/LC-MS C->D E Quench with Water & Extract with EtOAc D->E Upon Completion F Wash, Dry, Concentrate E->F G Purify via Column Chromatography F->G H Characterize Final Product G->H

Caption: Step-by-step workflow for N-alkylation reactions.

Application II: O-Alkylation of Alcohols and Phenols

The synthesis of ether linkages is crucial for creating analogs of natural products and other bioactive molecules. This reaction, often a variant of the Williamson ether synthesis, typically requires a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile.

Causality of Protocol Design: Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for deprotonating alcohols and phenols.[11] The reaction is performed under an inert atmosphere (Nitrogen or Argon) as NaH reacts violently with water. Tetrahydrofuran (THF) is a common aprotic solvent for these reactions. The initial deprotonation is often performed at 0 °C to control the exothermic reaction before the addition of the electrophile.[11]

Experimental Protocol: General Procedure for O-Alkylation

  • Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the alcohol or phenol (1.0 eq.) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reagent Addition: Re-cool the mixture to 0 °C and add a solution of 4-Benzyl-2-(bromomethyl)morpholine (1.1 eq.) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Deprotonation (Inert Atm.) cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve Alcohol/Phenol (1.0 eq) in anhydrous THF B Cool to 0 °C, Add NaH (1.2 eq) A->B C Stir at RT for 30 min B->C D Cool to 0 °C, Add Electrophile (1.1 eq) C->D E Warm to RT, Stir (6-18 h) D->E F Quench with sat. aq. NH4Cl at 0 °C E->F Monitor by TLC G Extract, Wash, Dry, Concentrate F->G H Purify via Column Chromatography G->H I Characterize Final Product H->I

Caption: Step-by-step workflow for O-alkylation reactions.

Application III: Synthesis of Reboxetine Analogs

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[12] Its core structure features a 2-(α-aryloxybenzyl)morpholine scaffold. 4-Benzyl-2-(bromomethyl)morpholine and its derivatives are ideal precursors for synthesizing novel Reboxetine analogs for structure-activity relationship (SAR) studies and the development of new PET imaging agents for the norepinephrine transporter (NET).[13][14][15]

Causality of Protocol Design: This synthesis is a specific application of the O-alkylation protocol described above, where the nucleophile is a substituted phenol. The choice of base and solvent remains critical for achieving high yields. Subsequent N-debenzylation is a required final step to yield the bioactive secondary amine. This is typically achieved via catalytic hydrogenolysis, where palladium on carbon (Pd/C) catalyzes the cleavage of the C-N benzyl bond in the presence of hydrogen gas.[16]

Experimental Protocol: Synthesis of a Reboxetine Analog

Step 1: O-Alkylation with 2-Ethylphenol

  • Setup & Deprotonation: Following the O-Alkylation protocol (Section 3.2), use 2-ethylphenol (1.0 eq.) as the nucleophile.

  • Alkylation: Use 4-Benzyl-2-(bromomethyl)morpholine (1.1 eq.) as the electrophile.

  • Workup & Purification: After workup and purification, the intermediate, 4-benzyl-2-((2-ethylphenoxy)methyl)morpholine, is obtained.

Step 2: N-Debenzylation

  • Setup: Dissolve the benzylated intermediate (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~10% by weight) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Isolation: Rinse the filter cake with methanol. Concentrate the filtrate under reduced pressure to yield the final product, the Reboxetine analog.

Reaction Pathway for Reboxetine Analog Synthesis

Reboxetine_Pathway A 2-Ethylphenol + 4-Benzyl-2-(bromomethyl)morpholine B Step 1: O-Alkylation (NaH, THF) A->B C Protected Intermediate: 4-Benzyl-2-((2-ethylphenoxy)methyl)morpholine B->C D Step 2: N-Debenzylation (H2, 10% Pd/C, MeOH) C->D E Final Product: Reboxetine Analog D->E

Caption: Key steps in the synthesis of a Reboxetine analog.

Conclusion

4-Benzyl-2-(bromomethyl)morpholine is a high-value, versatile reagent for the synthesis of bioactive molecules. Its predictable reactivity allows for the straightforward incorporation of the medicinally important morpholine scaffold through robust N- and O-alkylation protocols. The benzyl protecting group provides the necessary stability during these transformations while being amenable to standard deprotection conditions. The protocols and workflows detailed in this note provide a solid foundation for researchers to design and execute synthetic campaigns aimed at discovering novel therapeutics, from generating diverse compound libraries to the targeted synthesis of complex molecules like Reboxetine analogs.

References

  • PrepChem. (n.d.). Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • PrepChem. (n.d.). Step A: Preparation of 4-(bromomethyl)benzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ChemBK. (2024). 4-benzyl-2-(chloromethyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]

  • PubMed. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]

  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition screening for the reaction of benzyl thiol and morpholine catalyzed by Europhtal catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Retrieved from [Link]

  • The Journal of Nuclear Medicine. (2007). 18 F-Labeled analogs of reboxetine as PET imaging agents for norepinephrine transporters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PubMed. (2005). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogues. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • PENTA. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Durham. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alkylation of 4-Benzyl-2-(bromomethyl)morpholine

Welcome to the technical support center for the alkylation of 4-benzyl-2-(bromomethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 4-benzyl-2-(bromomethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. Alkylation of the morpholine nitrogen with various electrophiles is a critical step in the synthesis of many pharmacologically active compounds.[1][2][3] However, the inherent reactivity of the starting material and the reaction intermediates can lead to several side reactions, impacting yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this alkylation. The advice herein is grounded in established mechanistic principles and practical laboratory experience to ensure robust and reproducible outcomes.

I. Overview of the Primary Transformation & Key Challenges

The target reaction involves the nucleophilic substitution of a suitable electrophile by the secondary amine of the morpholine ring in 4-benzyl-2-(bromomethyl)morpholine. While seemingly straightforward, the presence of multiple reactive sites and the potential for subsequent reactions present significant hurdles.

Core Reaction:

Key Challenges:

  • Over-alkylation: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[4][5]

  • Hofmann Elimination: The quaternary ammonium salt, if formed, can undergo elimination under basic conditions to yield undesired alkene byproducts.[6][7][8][9]

  • Debenzylation: The N-benzyl protecting group can be susceptible to cleavage under certain reaction conditions, particularly oxidative or harsh acidic/basic environments.[10][11][12][13]

  • Solvent and Base Selection: The choice of solvent and base is critical in modulating the reactivity of the nucleophile and the electrophile, as well as influencing the pathway of side reactions.[14][15]

II. Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

FAQ 1: My reaction is showing a significant amount of a new, highly polar byproduct, and my desired product yield is low. What could be the issue?

Answer: This is a classic sign of over-alkylation , leading to the formation of a quaternary ammonium salt. The increased polarity is due to the positive charge on the nitrogen atom.

Causality: The N-alkylated tertiary amine product can be more nucleophilic than the starting secondary amine, allowing it to react with another equivalent of the electrophile. This is particularly problematic with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide).[4][5]

Identification:

  • TLC Analysis: The quaternary salt will typically have a much lower Rf value (closer to the baseline) than the starting material and the desired tertiary amine product.

  • LC-MS Analysis: Look for a molecular ion corresponding to the mass of the desired product plus the mass of the alkylating group (minus the leaving group).

  • NMR Spectroscopy: The proton signals adjacent to the nitrogen will be significantly downfield shifted in the quaternary salt compared to the tertiary amine.

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the morpholine starting material relative to the electrophile.
Slow Addition Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration, favoring reaction with the more abundant secondary amine.
Choice of Base Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) to deprotonate the secondary amine without competing in the alkylation. Inorganic bases like K₂CO₃ can also be effective.[16]
Solvent Selection Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions, but may also promote over-alkylation. Consider less polar solvents like acetonitrile or THF to temper reactivity.[15]

Experimental Protocol to Minimize Over-alkylation:

  • To a solution of 4-benzyl-2-(bromomethyl)morpholine (1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) in acetonitrile (10 mL/mmol) at room temperature, add a solution of the electrophile (1.0 eq) in acetonitrile dropwise over 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the inorganic base and concentrate the filtrate.

  • Purify the crude product by column chromatography to separate the desired tertiary amine from any unreacted starting material and potential quaternary salt (which often remains on the baseline).

FAQ 2: I'm observing the formation of non-polar, volatile byproducts, and my mass spec data doesn't match any expected alkylated species. What is happening?

Answer: You are likely observing byproducts from Hofmann elimination . This side reaction occurs when the quaternary ammonium salt (formed via over-alkylation) is subjected to basic conditions, especially at elevated temperatures.[6][7][17]

Mechanism Visualization:

Hofmann_Elimination cluster_main Hofmann Elimination Pathway Quat_Salt Quaternary Ammonium Salt Transition_State E2 Transition State Quat_Salt->Transition_State β-proton abstraction Base Base (e.g., OH⁻, RO⁻) Base->Transition_State Alkene Alkene Byproduct Transition_State->Alkene Tertiary_Amine Tertiary Amine Transition_State->Tertiary_Amine Water H₂O / ROH Transition_State->Water

Caption: E2 mechanism of Hofmann elimination from a quaternary ammonium salt.

Identification:

  • GC-MS Analysis: This is the best technique to identify volatile alkene byproducts.

  • NMR Spectroscopy: Look for the appearance of new vinyl proton signals (typically in the 5-6 ppm region).

Prevention and Troubleshooting:

StrategyRationale
Avoid Strong Bases Use milder bases like K₂CO₃ or NaHCO₃ instead of strong bases like hydroxides or alkoxides, especially if heating is required.
Lower Reaction Temperature Elimination reactions are generally favored at higher temperatures. Running the alkylation at or below room temperature can suppress this side reaction.
Prevent Over-alkylation The most effective strategy is to prevent the formation of the quaternary ammonium salt precursor in the first place (see FAQ 1).
FAQ 3: My final product appears to have lost its benzyl group. Why is this happening and how can I prevent it?

Answer: This is due to debenzylation , a common side reaction for N-benzyl protected amines.[10][11] The benzyl group, while generally robust, can be cleaved under certain conditions.

Causality:

  • Oxidative Cleavage: Some reagents or impurities can act as oxidants, leading to the cleavage of the benzyl group.[10][12][13]

  • Reductive Cleavage (Hydrogenolysis): While less common in standard alkylations, the presence of catalytic metals (e.g., palladium from a previous step) and a hydrogen source can lead to hydrogenolysis.

  • Acid/Base Mediated Cleavage: Strong Lewis acids or harsh basic conditions can also facilitate debenzylation, although this is less frequent.

Logical Flow for Troubleshooting Debenzylation:

Debenzylation_Troubleshooting Start Debenzylation Observed Check_Reagents Check for Oxidizing Agents/ Metal Contamination Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Base Strength) Start->Check_Conditions Purify_Reagents Purify Starting Materials and Solvents Check_Reagents->Purify_Reagents Impurities Found Use_Inert_Atmosphere Run Reaction Under N₂ or Ar Check_Reagents->Use_Inert_Atmosphere Air Sensitivity Suspected Modify_Conditions Lower Temperature, Use Milder Base Check_Conditions->Modify_Conditions Harsh Conditions Used Solution Debenzylation Minimized Purify_Reagents->Solution Use_Inert_Atmosphere->Solution Modify_Conditions->Solution

Caption: Troubleshooting workflow for unexpected debenzylation.

Preventative Measures:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

  • Reagent Purity: Ensure all reagents and solvents are free from peroxides and metal contaminants.

  • Avoid Oxidizing Agents: Be mindful of reagents that can act as oxidants. For instance, some grades of ceric ammonium nitrate (CAN) can cause debenzylation.[12]

  • Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using a more robust protecting group, such as a Boc (tert-butyloxycarbonyl) group, if the synthesis allows.

III. Summary of Recommended Reaction Conditions

For a successful alkylation of 4-benzyl-2-(bromomethyl)morpholine, the following conditions are recommended as a starting point:

ParameterRecommendedRationale
Solvent Acetonitrile (MeCN)Good balance of polarity for SN2 reaction without excessive promotion of over-alkylation.[15]
Base Potassium Carbonate (K₂CO₃)Inexpensive, non-nucleophilic, and easily removed by filtration.[16]
Temperature 20-40 °CSufficient to drive the reaction to completion without promoting elimination or decomposition.
Stoichiometry 1.0 eq Electrophile / 1.1 eq MorphineA slight excess of the amine minimizes over-alkylation.
Atmosphere Inert (N₂ or Ar)Prevents oxidative side reactions, including debenzylation.

IV. References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved from [Link]

  • Quaternary Ammonium Salts: Hofmann Elimination. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. Retrieved from [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). RSC Publishing. Retrieved from [Link]

  • Hofmann elimination. (n.d.). Wikipedia. Retrieved from [Link]

  • Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. Retrieved from [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. Retrieved from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Retrieved from [Link]

  • Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing. Retrieved from [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Benzyl morpholine derivatives. (n.d.). Google Patents. Retrieved from

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). RSC Publishing. Retrieved from [Link]

  • Hofmann Eliminations (E2) with Quaternary Amines. (2021). YouTube. Retrieved from [Link]

  • Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. (n.d.). Oreate AI Blog. Retrieved from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H)-one. (n.d.). PMC - NIH. Retrieved from [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Benzyl-2-(bromomethyl)morpholine Reactions

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Benzyl-2-(bromomethyl)morpholine in their synthetic workflows....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Benzyl-2-(bromomethyl)morpholine in their synthetic workflows. As a key intermediate, its reactivity is valuable, but can also present unique challenges during reaction work-up and product purification. This document provides in-depth, field-proven insights to navigate these challenges, ensuring both high purity and yield.

Troubleshooting Guide: Navigating Common Work-up Issues

This section addresses specific, practical problems encountered during the work-up of reactions involving 4-Benzyl-2-(bromomethyl)morpholine. Each issue is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Issue 1: Product is a Persistent, Impure Oil and Fails to Solidify
  • Question: I've completed my nucleophilic substitution reaction and after removing the solvent, my final product is a stubborn brown oil. TLC analysis shows my desired product spot along with a few impurities. How can I purify this and induce crystallization?

  • Answer & Analysis: This is a classic problem often caused by residual solvents or reaction by-products that inhibit the formation of a crystal lattice.[1] The N-benzylmorpholine core is relatively non-polar, but the bromomethyl group is a reactive electrophile, and the morpholine nitrogen is basic, opening avenues for several common impurities.

    Potential Causes & Solutions:

    • Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely on a rotary evaporator.

      • Solution: Ensure the product is dried under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the product is thermally stable. Co-evaporation with a lower-boiling solvent like toluene can also help azeotropically remove residual high-boiling solvents.

    • Hydrolysis By-product: The primary bromide is susceptible to hydrolysis, especially if the reaction is quenched with water or exposed to moisture for extended periods, forming 4-benzyl-2-(hydroxymethyl)morpholine. This alcohol is more polar and can interfere with crystallization. The hydrolysis can proceed via an SN1 or SN2 mechanism.[2][3]

      • Solution: Minimize the product's contact time with aqueous phases during the work-up. If hydrolysis is suspected, the most effective removal method is silica gel column chromatography, as the polarity difference between the bromide and the alcohol is significant.

    • Unreacted Starting Materials: Depending on the reaction, unreacted nucleophiles or starting electrophile can remain.

      • Solution: A pre-purification wash can be highly effective. If your nucleophile was acidic (e.g., a phenol), washing the organic layer with a dilute base like 1M NaOH or saturated sodium bicarbonate solution will deprotonate it, pulling it into the aqueous layer.[1] Conversely, a basic nucleophile can be removed with a dilute acid wash (e.g., 1M HCl). Caution: Your morpholine-containing product is also basic and can be protonated. If you use an acid wash, you may need to basify the aqueous layer and re-extract to recover any lost product.

    Protocol for Purification and Crystallization: If the product remains an oil after thorough drying, column chromatography is the most reliable purification method.[1][4] After obtaining a pure fraction (confirmed by TLC or NMR), attempt crystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/pentane.[1] If it still fails to crystallize, seeding with a previously obtained crystal can be effective.[1]

Issue 2: A Stable Emulsion Forms During Aqueous Extraction
  • Question: When I add my aqueous wash solution (e.g., water or brine) to the organic layer in the separatory funnel, a thick, inseparable emulsion forms. What's causing this and how can I break it?

  • Answer & Analysis: Emulsion formation is a common frustration in liquid-liquid extractions. It occurs when two immiscible liquids form a stable colloidal suspension. This is often caused by the presence of substances that act as surfactants, reducing the interfacial tension between the organic and aqueous layers.

    Potential Causes & Solutions:

    • High Concentration of Salts or Polar By-products: These can stabilize the small droplets of one phase within the other.

      • Solution 1 (Add Brine): The most common solution is to add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a separation from the less polar organic layer.[5]

      • Solution 2 (Change pH): If the emulsion is stabilized by acidic or basic impurities, a small addition of dilute acid or base can sometimes disrupt the emulsion.

      • Solution 3 (Filtration): For very persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the droplets.[5]

    • Vigorous Shaking: Overly aggressive shaking of the separatory funnel creates very fine droplets that are slow to coalesce.

      • Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to allow for sufficient mixing at the interface without creating a stable emulsion. Remember to vent frequently, especially after adding a bicarbonate solution which generates CO2 gas.[5]

Issue 3: Significant Product Loss into the Aqueous Layer
  • Question: After performing an acidic wash to remove a basic impurity, I found my final yield to be extremely low. I suspect my product was lost in the wash. How can I prevent this?

  • Answer & Analysis: This is a critical consideration. The tertiary amine of the morpholine ring is basic (pKa of the conjugate acid is typically around 6-7) and will be protonated by strong or even moderately acidic solutions. The resulting ammonium salt is ionic and will have significantly higher solubility in the aqueous layer.

    Preventative Measures & Recovery:

    • Use a Milder Acid: If possible, use a very weak acid for your wash, such as a dilute solution of ammonium chloride (NH₄Cl), which is slightly acidic.

    • pH Control: Carefully monitor the pH of the aqueous layer. Aim for a pH that is high enough to keep your product deprotonated but low enough to protonate and remove the more basic impurity.

    • Recover the Product: If you suspect product loss to an acidic aqueous layer, you can recover it. Combine all acidic aqueous washes, cool them in an ice bath, and carefully add a base (e.g., 10M NaOH or solid K₂CO₃) until the solution is basic (pH > 10). Then, re-extract this basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Dry the combined organic extracts, and you should recover your product.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side reaction to be aware of with 4-Benzyl-2-(bromomethyl)morpholine?

    • A: The most prevalent side reaction is hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 4-benzyl-2-(hydroxymethyl)morpholine. This is especially likely if the reaction or work-up involves water, alcohols, or extended exposure to atmospheric moisture.[2][3] This by-product is more polar and can typically be separated by silica gel chromatography.

  • Q2: What is the recommended first step in the work-up after the reaction is deemed complete by TLC?

    • A: The first step is typically to "quench" the reaction. This involves adding a reagent to stop the reaction and neutralize any reactive species. For many nucleophilic substitutions, this can be as simple as pouring the reaction mixture into water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The choice of quench depends on the specific reagents used in the reaction.

  • Q3: Which organic solvents are best for extracting my product from the aqueous quench solution?

    • A: The choice depends on the polarity of your final product. Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent general-purpose solvents for compounds of moderate polarity like most N-benzylmorpholine derivatives. Diethyl ether can also be used. Ensure the solvent is immiscible with water and has a different density to allow for clear layer separation.[4][6]

SolventDensity (g/mL)PolarityKey Considerations
Dichloromethane (DCM) ~1.33MediumForms the bottom layer. Good solvent for many organics.
Ethyl Acetate (EtOAc) ~0.90MediumForms the top layer. Prone to hydrolysis under strong acid/base.
Diethyl Ether ~0.71LowForms the top layer. Highly volatile and flammable.
  • Q4: How should I store 4-Benzyl-2-(bromomethyl)morpholine?

    • A: As a reactive alkyl halide, it should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen. It is an irritant and corrosive, so appropriate personal protective equipment should always be used.[7]

Experimental Protocols & Visualizations

Protocol: Standard Aqueous Work-up for a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for isolating a product from a typical reaction between 4-Benzyl-2-(bromomethyl)morpholine and a nucleophile in an organic solvent (e.g., THF, DMF, Acetonitrile).

Steps:

  • Cooling & Quenching: Once the reaction is complete, cool the reaction vessel to 0°C using an ice-water bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.[4]

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the bulk of the organic solvent using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous volume). Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water (1 x 50 mL) to remove water-soluble impurities.[6]

    • Wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL). This helps to remove residual water from the organic layer and break any minor emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter or decant the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by the most suitable method, typically silica gel flash chromatography.[1][4]

Diagram: General Work-up & Purification Workflow

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up Funnel cluster_isolation Isolation & Purification Reaction Completed Reaction Mixture Quench 1. Quench (e.g., aq. NH4Cl) Reaction->Quench Extract 2. Extract (e.g., EtOAc) Quench->Extract Wash 3. Wash (Water, Brine) Extract->Wash Dry 4. Dry Organic Layer (Na2SO4) Wash->Dry Concentrate 5. Concentrate (Rotovap) Dry->Concentrate Purify 6. Purify (Chromatography) Concentrate->Purify Final Pure Product Purify->Final

Caption: Standard workflow for reaction work-up and purification.

Diagram: Common Hydrolysis Side Reaction

Hydrolysis_Pathway Reactant 4-Benzyl-2-(bromomethyl)morpholine (Desired Reactant) Product Desired Nucleophilic Substitution Product Reactant->Product  Reaction with Nu⁻ Byproduct 4-Benzyl-2-(hydroxymethyl)morpholine (Hydrolysis By-product) Reactant->Byproduct  Hydrolysis (SN1/SN2) H2O H₂O (from work-up or moisture) H2O->Byproduct Nu Nucleophile (Desired Reagent)

Caption: Competing pathways for the primary bromide reactant.

References

  • Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester Chemistry website.
  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Dr Grady's A Level Chemistry Videos. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube.
  • ChemBK. (2024, April 9). 4-benzyl-2-(chloromethyl)morpholine.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 4-Benzyl-2-(bromomethyl)morpholine

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 4-Benzyl-2-(bromomethyl)morpholine, a key heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 4-Benzyl-2-(bromomethyl)morpholine, a key heterocyclic building block, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 4-Benzyl-2-(bromomethyl)morpholine, grounded in practical expertise and scientific rigor.

The typical purity of commercially available 4-Benzyl-2-(bromomethyl)morpholine is around 95% or higher.[1] This guide will equip you with the knowledge to verify such claims and to characterize in-house synthesized batches with confidence.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like 4-Benzyl-2-(bromomethyl)morpholine.[2] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.[2]

The "Why" Behind the HPLC Method

The choice of an HPLC method is not arbitrary; it is a carefully considered process to ensure robust and reliable results. For a substituted morpholine derivative, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. This is because the benzyl and bromomethyl groups confer a degree of hydrophobicity to the molecule, allowing for good retention and separation on a non-polar stationary phase.

A UV detector is the most common choice for this analysis, as the benzyl group contains a chromophore that absorbs UV light, allowing for sensitive detection.

Detailed Experimental Protocol: RP-HPLC for 4-Benzyl-2-(bromomethyl)morpholine Purity

This protocol is a self-validating system, designed to ensure accuracy and reproducibility.

1. Sample Preparation:

  • Rationale: Accurate weighing and dissolution are critical for quantitative analysis. The choice of diluent should ensure complete solubility and compatibility with the mobile phase.

  • Procedure:

    • Accurately weigh approximately 10 mg of the synthesized 4-Benzyl-2-(bromomethyl)morpholine into a 10 mL volumetric flask.

    • Dissolve the sample in a diluent of 50:50 acetonitrile:water.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Rationale: The selected column and mobile phase are optimized for the separation of the target analyte from potential impurities. A gradient elution is often employed to ensure that both polar and non-polar impurities are eluted and resolved.

  • Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

3. Data Analysis:

  • Rationale: The peak area percentage is a direct measure of the relative concentration of each component in the sample.

  • Procedure:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Orthogonal Techniques for Comprehensive Purity Assessment

While HPLC is a powerful tool, relying on a single method can sometimes be misleading. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture of a sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that can be used for the analysis of volatile and thermally stable compounds.[3][4] For 4-Benzyl-2-(bromomethyl)morpholine, its applicability depends on the compound's thermal stability. If it can be volatilized without degradation, GC-MS offers the significant advantage of providing mass spectral data, which can aid in the identification of unknown impurities.[3] Given its halogenated nature, a halogen-specific detector can be employed for enhanced selectivity.[5]

Considerations for GC-MS:

  • Thermal Stability: The primary concern is the potential for on-column degradation of the bromomethyl group. A lower injection port temperature and a fast temperature ramp can help mitigate this.

  • Derivatization: If the compound is not sufficiently volatile or is thermally labile, derivatization can be employed to improve its chromatographic behavior.[4]

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for purity determination that does not require a reference standard of the analyte itself.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate measurement of purity when compared to a certified internal standard.[8][9][10]

Key Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity without the need for a calibration curve.[7]

  • Structural Information: Simultaneously provides structural confirmation of the main component and can help in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Workflow for qNMR:

  • Selection of an Internal Standard: Choose a standard with a known purity that has a simple NMR spectrum with peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the analyte and the internal standard into an NMR tube and dissolve them in a known volume of a deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Processing and Calculation: Integrate the signals of the analyte and the internal standard and use the known purity of the standard to calculate the purity of the analyte.

Comparative Analysis of Purity Assessment Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and boiling pointNuclear magnetic resonance
Primary Use Quantitative purity and impurity profilingImpurity identification and analysis of volatile compoundsAbsolute quantitative purity and structural confirmation
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Sample Throughput HighHighModerate
Reference Standard Requires a reference standard of the analyte for accurate quantificationCan provide tentative identification without a standardRequires a certified internal standard of a different compound
Key Advantage Robust, versatile, and widely availableProvides structural information of impuritiesPrimary method, no analyte-specific standard needed
Key Limitation Co-eluting impurities may not be detectedNot suitable for non-volatile or thermally labile compoundsLower sensitivity compared to chromatographic methods

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized batch of 4-Benzyl-2-(bromomethyl)morpholine.

Purity_Analysis_Workflow Workflow for Purity Analysis of 4-Benzyl-2-(bromomethyl)morpholine cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_results Data Interpretation & Reporting synthesis Crude Synthesized Product hplc HPLC-UV Analysis synthesis->hplc Primary Method gcms GC-MS Analysis synthesis->gcms Orthogonal Method 1 qnmr qNMR Analysis synthesis->qnmr Orthogonal Method 2 purity_report Purity (%) Impurity Profile Structural Confirmation hplc->purity_report gcms->purity_report qnmr->purity_report

Caption: A comprehensive workflow for the purity analysis of synthesized compounds.

Decision Logic for Method Selection

The choice of analytical technique often depends on the specific requirements of the analysis. The following diagram provides a logical framework for selecting the most appropriate method.

Method_Selection Decision Matrix for Analytical Method Selection start Goal of Analysis routine_qc Routine Quality Control (High Throughput) start->routine_qc Purity Check impurity_id Impurity Identification & Structure Elucidation start->impurity_id Unknown Peaks primary_quant Primary Standard-Free Quantification start->primary_quant No Reference Standard hplc Recommend: HPLC-UV routine_qc->hplc gcms Recommend: GC-MS or LC-MS impurity_id->gcms qnmr Recommend: qNMR primary_quant->qnmr

Sources

Comparative

Cross-Validation of Analytical Methods for 4-Benzyl-2-(bromomethyl)morpholine

Executive Summary: The Analytical Challenge 4-Benzyl-2-(bromomethyl)morpholine (CAS 306935-00-2) serves as a critical chiral building block in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant). Its du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-Benzyl-2-(bromomethyl)morpholine (CAS 306935-00-2) serves as a critical chiral building block in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant). Its dual functionality—a basic tertiary amine and a reactive alkyl bromide—presents a unique analytical paradox:

  • The Amine: Prone to severe peak tailing in Reverse Phase HPLC (RP-HPLC) due to silanol interactions.

  • The Alkyl Bromide: Susceptible to hydrolysis in aqueous mobile phases or thermal degradation in Gas Chromatography (GC).

This guide objectively compares the industry-standard RP-HPLC against the absolute quantification power of Quantitative NMR (qNMR) and the bulk assay capability of Potentiometric Titration . We validate why a multi-modal approach is the only path to true "Scientific Integrity" for this intermediate.

Methodological Landscape

Method A: RP-HPLC (The Routine Workhorse)
  • Principle: Separation based on hydrophobicity using a C18 stationary phase with UV detection.

  • Role: Impurity profiling (identifying hydrolysis byproducts) and routine purity checks.

  • Critical Control: pH control is non-negotiable to protonate the amine and prevent peak tailing.

Method B: qNMR (The Absolute Validator)
  • Principle: Molar ratio determination using proton integration against a NIST-traceable internal standard.

  • Role: Primary reference method.[1] It does not require a reference standard of the analyte itself, making it superior for early-stage intermediates.

  • Advantage: Non-destructive and immune to column absorption issues.

Method C: Non-Aqueous Titration (The Bulk Assay)
  • Principle: Acid-base reaction of the tertiary amine with Perchloric Acid (

    
    ).
    
  • Role: Rapid assay of "Total Basic Nitrogen."

  • Limitation: Cannot distinguish between the product and its de-brominated or hydrolyzed amine impurities.

Experimental Protocols & Workflows

Protocol 1: Optimized RP-HPLC for Amine/Bromide Stability
  • Rationale: Standard unbuffered water/methanol gradients cause amine tailing. We use a phosphate buffer at pH 3.0 to ensure the morpholine nitrogen is fully protonated (

    
    ), improving peak symmetry.
    

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Benzyl chromophore).

  • Sample Diluent: Acetonitrile (Anhydrous) – Crucial to prevent in-vial hydrolysis of the bromomethyl group.

Protocol 2: 1H-qNMR "Gold Standard" Workflow
  • Rationale: To cross-validate the HPLC assay value without relying on the potentially impure HPLC reference standard.

Workflow:

  • Internal Standard (IS): Maleic Acid (Traceable, high purity).

  • Solvent:

    
     or 
    
    
    
    (Must be free of water peaks near 3-4 ppm).
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60s (at least 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

  • Quantification: Integrate the benzylic protons (

    
     at 
    
    
    
    ppm) relative to the Maleic Acid alkene protons (
    
    
    ppm).

Visualization: Validation Logic & Decision Pathways

The following diagrams illustrate the logical flow for selecting and validating these methods.

Diagram 1: Analytical Decision Matrix

Caption: Decision tree for selecting the correct analytical tool based on the data requirement (Purity vs. Assay).

DecisionMatrix Start Sample: 4-Benzyl-2-(bromomethyl)morpholine Goal Define Analytical Goal Start->Goal Purity Impurity Profiling (Identify side products) Goal->Purity Qualitative Assay Content Assay (How much active molecule?) Goal->Assay Quantitative HPLC RP-HPLC (UV) *Separates impurities* Purity->HPLC High Resolution Assay->HPLC Reference Std Available qNMR 1H-qNMR *Absolute Purity* Assay->qNMR Reference Std Unavailable Titration Potentiometric Titration *Fast, Bulk only* Assay->Titration High Throughput / QC qNMR->HPLC Cross-Validates (Assigns Purity to Std)

Diagram 2: Cross-Validation Workflow

Caption: The self-validating loop where qNMR assigns the potency of the Primary Reference Standard used in HPLC.

ValidationLoop Crude Crude Synthesized Material qNMR qNMR Analysis (vs NIST Maleic Acid) Crude->qNMR AssayVal Absolute Purity Value (e.g., 98.2%) qNMR->AssayVal Calculates RefStd Establish Internal Reference Standard AssayVal->RefStd Assigns Potency HPLC_Cal HPLC Calibration Curve RefStd->HPLC_Cal Calibrates Routine Routine Batch Release (HPLC) HPLC_Cal->Routine Enables

Comparative Performance Data

The following data represents typical validation metrics for N-benzyl morpholine intermediates, synthesized from field application studies and ICH Q2(R1) guidelines.

MetricRP-HPLC (UV)1H-qNMRPotentiometric Titration
Specificity High (Separates hydrolysis degradants)High (Distinct chemical shifts)Low (Responds to all basic amines)
Precision (RSD) < 0.5% (System Suitability)< 1.0% (Optimized relaxation)< 0.2% (High precision)
Linearity (

)
> 0.999 (0.1 - 1.0 mg/mL)N/A (Single point vs IS)> 0.999
LOD / LOQ ~0.05% / 0.15% (Trace impurities)~1% (Not for trace analysis)N/A (Macro assay only)
Sample Prep Dilute in ACN (Risk of hydrolysis)Dissolve in

(Stable)
Dissolve in Glacial Acetic Acid
Throughput 20 mins / sample30-60 mins / sample5-10 mins / sample
Critical Analysis of Data
  • Accuracy Discrepancy: You may observe that Titration yields slightly higher assay values (e.g., 99.5%) compared to HPLC (98.2%).

    • Causality: Titration counts all basic nitrogen, including precursor morpholines or hydrolyzed byproducts. HPLC separates these, providing the true "purity of the active."

  • The qNMR Bridge: When the HPLC reference standard is unavailable (common in early development), qNMR provides the "Assigned Purity" (e.g., 98.4%) to create the HPLC calibration curve. This is the essence of Cross-Validation .

Expert Recommendations

  • For Release Testing: Use RP-HPLC . It is the only method that guarantees the identity of the bromomethyl group (retention time match) and quantifies specific impurities.

  • For Standard Qualification: Use qNMR .[1][2] Do not buy a commercial standard and trust the label blindly for critical path intermediates. Qualify your own "Gold Standard" batch using qNMR.

  • Handling Precaution: The bromomethyl group is an alkylating agent. Ensure HPLC autosampler vials are amber and the temperature is set to 4°C to minimize degradation during the run sequence.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2003). Morpholine: Method 2016.[3][4] NIOSH Manual of Analytical Methods.[3] Link

  • PubChem. (2023). 4-Benzyl-2-(chloromethyl)morpholine (Analogous Compound Data). National Library of Medicine. Link

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[5]Link

Sources

Validation

A Comparative Guide to the Efficacy of CNS-Active Drugs Derived from the Morpholine Scaffold

For drug discovery and development professionals, the morpholine ring represents a privileged scaffold, particularly for agents targeting the central nervous system (CNS). Its unique physicochemical properties, including...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and development professionals, the morpholine ring represents a privileged scaffold, particularly for agents targeting the central nervous system (CNS). Its unique physicochemical properties, including a favorable lipophilic-hydrophilic balance and a pKa that enhances blood-brain barrier permeability, make it a cornerstone in the design of novel therapeutics.[1][2][3][4] Synthetic intermediates such as 4-Benzyl-2-(bromomethyl)morpholine and its analogs are crucial starting points for creating a diverse array of neuroactive compounds.[5][6] This guide provides a comparative analysis of the efficacy of two prominent drugs sharing the core morpholine structure, Reboxetine and Phenmetrazine, highlighting their distinct therapeutic applications and the experimental methodologies used to validate their performance.

Introduction to Key Morpholine-Derived CNS Drugs

The versatility of the morpholine scaffold is exemplified by the different pharmacological effects that can be achieved through its chemical modification.[7] This guide will focus on two such compounds that, while structurally related, have vastly different clinical applications:

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of clinical depression.[8][9]

  • Phenmetrazine: A stimulant of the substituted amphetamine class, historically used as an appetite suppressant.[10][11]

Understanding the comparative efficacy of these molecules provides valuable insights into how subtle structural changes to the morpholine core can dramatically alter their interaction with biological targets and, consequently, their therapeutic outcomes.

Mechanism of Action: A Tale of Two Neurotransmitter Systems

The divergent clinical applications of Reboxetine and Phenmetrazine stem from their distinct mechanisms of action at the synaptic level.

Reboxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[5][8][9] By blocking the reuptake of norepinephrine from the synaptic cleft, it enhances noradrenergic neurotransmission. This is believed to be the primary mechanism underlying its antidepressant effects, as norepinephrine plays a crucial role in regulating mood, attention, and arousal.[5] It has a low affinity for other neurotransmitter transporters, such as those for serotonin and dopamine, which contributes to its specific pharmacological profile.[9]

Phenmetrazine , in contrast, acts as a releasing agent for both norepinephrine and dopamine.[12] Its mechanism is similar to that of dextroamphetamine.[11] This dual action leads to a significant increase in the synaptic concentrations of these catecholamines, resulting in pronounced stimulant and anorectic effects. Its N-methylated prodrug, phendimetrazine, is converted to phenmetrazine in the body.[12][13]

The following diagram illustrates the distinct synaptic mechanisms of these two drugs.

cluster_0 Reboxetine (NRI) cluster_1 Phenmetrazine (NDRA) Reboxetine Reboxetine NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits Synaptic_NE_R Increased Synaptic Norepinephrine NET->Synaptic_NE_R Leads to Phenmetrazine Phenmetrazine NET_P Norepinephrine Transporter (NET) Phenmetrazine->NET_P Promotes Release DAT_P Dopamine Transporter (DAT) Phenmetrazine->DAT_P Promotes Release Synaptic_NE_P Increased Synaptic Norepinephrine NET_P->Synaptic_NE_P Synaptic_DA_P Increased Synaptic Dopamine DAT_P->Synaptic_DA_P

Caption: Distinct mechanisms of Reboxetine and Phenmetrazine.

Comparative Efficacy and Therapeutic Applications

The differing pharmacological profiles of Reboxetine and Phenmetrazine directly translate to their clinical efficacy in separate therapeutic areas.

DrugPrimary IndicationKey Efficacy Findings
Reboxetine Major Depressive DisorderEffective in treating depression, particularly in improving social functioning and motivation.[8] Efficacy is comparable to some other antidepressants, though its place in therapy varies by region.
Phenmetrazine Obesity (historical)Effective as a short-term appetite suppressant, leading to weight loss.[10][11] However, it was withdrawn from many markets due to a high potential for abuse and addiction.[10]

Experimental Protocols for Efficacy Evaluation

The preclinical and clinical evaluation of morpholine-derived CNS drugs relies on a suite of standardized and validated experimental protocols. The choice of these assays is dictated by the drug's proposed mechanism of action and therapeutic indication.

In Vitro Neurotransmitter Reuptake Assay

This foundational assay quantifies a compound's ability to inhibit neurotransmitter transporters.

Objective: To determine the potency (IC50) and selectivity of a test compound for norepinephrine, serotonin, and dopamine transporters.

Methodology:

  • Preparation of Synaptosomes: Crude synaptosome fractions are prepared from specific brain regions of rodents (e.g., striatum for dopamine transporters, hippocampus for norepinephrine and serotonin transporters).

  • Radioligand Binding: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The mixture is filtered to separate the synaptosomes, and the amount of radioactivity bound to the transporters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of radioligand binding (IC50) is calculated.

Causality: A low IC50 value for a specific transporter indicates high-affinity binding and potent inhibition, which is the primary molecular initiating event for drugs like Reboxetine. Comparing IC50 values across different transporters reveals the compound's selectivity.

In Vivo Microdialysis

This technique allows for the real-time measurement of neurotransmitter levels in the brains of freely moving animals.

Objective: To assess the effect of a drug on extracellular neurotransmitter concentrations in specific brain regions.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the prefrontal cortex).

  • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, containing extracellular fluid from the brain, is collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The time course of changes in neurotransmitter levels is correlated with the drug's administration and plasma concentrations.

Causality: This experiment provides direct evidence of a drug's ability to modulate neurotransmitter levels in a living organism, linking its in vitro activity to a physiological effect.

Behavioral Models

Animal models are essential for evaluating the potential therapeutic efficacy of a compound for a specific CNS disorder.

  • For Antidepressant Activity (Reboxetine):

    • Forced Swim Test: Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressants typically reduce the time spent immobile.

    • Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the forced swim test, a reduction in immobility is indicative of antidepressant-like effects.

  • For Anorectic Activity (Phenmetrazine):

    • Food Intake Studies: Rodents are given a pre-measured amount of food, and their consumption is monitored over a specific period after drug administration. A significant reduction in food intake compared to a placebo group indicates an anorectic effect.

The following workflow illustrates the preclinical evaluation process for a novel morpholine-derived CNS drug candidate.

Start Novel Morpholine Derivative InVitro In Vitro Assays (e.g., Reuptake Assay) Start->InVitro Initial Screening InVivo_PKPD In Vivo PK/PD (e.g., Microdialysis) InVitro->InVivo_PKPD Promising Candidates Behavioral Behavioral Models (e.g., Forced Swim Test) InVivo_PKPD->Behavioral Demonstrated Target Engagement Lead_Opt Lead Optimization Behavioral->Lead_Opt Efficacy Signal Lead_Opt->InVitro Refined Structures Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials Optimized Candidate

Caption: Preclinical evaluation workflow for CNS drug candidates.

Structure-Activity Relationship (SAR) Insights

The study of morpholine derivatives has yielded valuable insights into how structural modifications influence their biological activity.[7][14] For instance, the stereochemistry of the substituents on the morpholine ring is often critical for activity. In the case of Reboxetine, the (S,S)-enantiomer is the active form.[9] Furthermore, the nature and position of substituents on the phenyl ring can modulate the potency and selectivity for different monoamine transporters.[15]

Future Perspectives

The morpholine scaffold continues to be a fertile ground for the discovery of new CNS-active agents.[2][7] Current research is focused on developing morpholine derivatives with novel mechanisms of action, such as dual-acting agents or compounds that target specific receptor subtypes to achieve greater efficacy and an improved side-effect profile.[1][14] The synthesis of novel libraries of compounds originating from versatile intermediates like 4-Benzyl-2-(bromomethyl)morpholine will undoubtedly play a key role in these future drug discovery efforts.

References

  • PubChem. Reboxetine. National Center for Biotechnology Information. [Link]

  • PubChem. Esreboxetine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Phenmetrazine. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

  • PubChem. Phenmetrazine. National Center for Biotechnology Information. [Link]

  • MDPI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • National Center for Biotechnology Information. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

  • Google Patents.
  • Wikipedia. Phendimetrazine. [Link]

  • International Journal of Progressive Research in Engineering Management and Science. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

  • ResearchGate. Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • PubChem. 4-Benzyl-2-(chloromethyl)morpholine. National Center for Biotechnology Information. [Link]

  • PubMed. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • International Journal of Advanced in Management, Technology and Engineering Sciences. Total synthesis of antidepressant drug (S,S)-reboxetine : A review. [Link]

  • Figshare. Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. [Link]

Sources

Comparative

Comparative analysis of different substituted benzylmorpholine intermediates

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Benzylmorpholine Scaffold in Drug Discovery[2] Substituted benzylmorpholines represen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Benzylmorpholine Scaffold in Drug Discovery[2]

Substituted benzylmorpholines represent a privileged pharmacophore in medicinal chemistry, serving as critical intermediates for neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant), antifungal agents (e.g., Amorolfine), and novel antitumor candidates.[1] Their utility lies in the morpholine ring's ability to modulate solubility and metabolic stability while the benzyl moiety provides a versatile vector for optimizing lipophilicity and target engagement.

This guide moves beyond generic descriptions to provide a comparative technical analysis of three distinct classes of benzylmorpholine intermediates:

  • N-Benzylmorpholines: The most common "linker" motif.

  • C-Benzylmorpholines (2- or 3-substituted): Chiral scaffolds for stereoselective binding.

  • Bioisosteric Analogs (Sila-substitution): Emerging alternatives for modulating ADME properties.

Structural Classification & Synthetic Pathways

The choice of synthetic route dictates the impurity profile, scalability, and stereochemical integrity of the intermediate.[1] We compare the three primary methodologies below.

Comparative Synthetic Methodologies
MethodologyTarget SubstrateKey ReagentsYield RangeAtom EconomyScalability
Reductive Amination N-BenzylmorpholinesBenzaldehyde deriv., Morpholine, STAB/NaBH₄85-98% HighExcellent (Industrial Standard)
Nucleophilic Substitution N-BenzylmorpholinesBenzyl halide, Morpholine, Base (K₂CO₃)60-80%ModerateGood (Genotoxic impurity risk)
Chiral Cyclization C-BenzylmorpholinesEpichlorohydrin, Benzylamine40-65%LowModerate (Multi-step)
Synthetic Workflow Visualization

The following diagram illustrates the decision logic for synthesizing these intermediates, highlighting the divergence between achiral linkers and chiral scaffolds.

SyntheticPathways Start Target Molecule Needs SimpleLinker Achiral Linker (N-Benzyl) Start->SimpleLinker Solubility/Linker ChiralScaffold Chiral Scaffold (C-Benzyl) Start->ChiralScaffold Target Specificity ReductiveAm Reductive Amination (Preferred) SimpleLinker->ReductiveAm High Yield Green Chem NucSub Nucleophilic Sub. (Alternative) SimpleLinker->NucSub If Aldehyde Unavailable Epichlor Epichlorohydrin Ring Opening ChiralScaffold->Epichlor ProductN N-Benzylmorpholine ReductiveAm->ProductN NucSub->ProductN Cyclization Acid-Catalyzed Cyclization Epichlor->Cyclization ProductC 2/3-Benzylmorpholine (Chiral) Cyclization->ProductC

Caption: Decision matrix for selecting the optimal synthetic route based on stereochemical requirements and starting material availability.

Comparative Performance Analysis

This section analyzes the physicochemical and reactive differences between standard carbon-based benzylmorpholines and their substituted analogs.

Substituent Effects on Reaction Efficiency (Reductive Amination)

The electronic nature of the substituent on the benzaldehyde precursor significantly impacts the rate of iminium ion formation and subsequent reduction.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CF₃ (para/meta) activate the carbonyl carbon, accelerating imine formation. However, strong EWGs can also make the resulting amine less basic.

  • Electron-Donating Groups (EDGs): Substituents like -OMe or -NMe₂ stabilize the carbonyl, potentially requiring Lewis acid catalysis (e.g., Ti(OiPr)₄) to drive conversion.

Experimental Yield Comparison (Standardized Conditions): Conditions: 1.0 eq Aldehyde, 1.1 eq Morpholine, 1.4 eq NaBH(OAc)₃, DCE, RT, 4h.

Benzyl SubstituentElectronic EffectYield (%)Notes
H (Unsubstituted) Neutral92%Baseline reference.
4-NO₂ Strong EWG96%Rapid reaction; product requires careful handling.
4-F Weak EWG94%Excellent balance of reactivity and stability.
4-OMe Strong EDG81%Slower kinetics; extended reaction time (12h) improves yield.
2-Cl (Ortho) Steric/EWG78%Steric hindrance at ortho position reduces yield.
Physicochemical Profiling: The "Silicon Switch"

A critical innovation in this field is the substitution of the carbon atom in the benzyl ring or the morpholine core with silicon (Sila-substitution). This "Silicon Switch" is used to modulate lipophilicity (LogP) and metabolic stability without altering the pharmacophore's shape.

Compound ClassRepresentative StructureLogP (Calc)pKa (Est)Metabolic Stability
Carbon Analog 4-(4-tert-butylbenzyl)morpholine3.87.4Moderate (N-dealkylation)
Silicon Analog 4-(4-trimethylsilylbenzyl)morpholine4.2 7.5High (Resistant to benzylic oxidation)
Fluorine Analog 4-(4-fluorobenzyl)morpholine2.16.8High (Blocks metabolic soft spot)

Insight: While silicon analogs often show increased lipophilicity (higher LogP), they frequently demonstrate superior metabolic half-lives due to the altered bond lengths and oxidative resistance of the C-Si bond compared to C-C bonds.

Experimental Protocols

Protocol A: High-Efficiency Reductive Amination (General Procedure)

Recommended for synthesizing N-benzylmorpholine libraries.

Rationale: Sodium triacetoxyborohydride (STAB) is selected over NaBH₃CN due to lower toxicity and better selectivity for aldehydes over ketones, preventing over-reduction.[1]

Materials:

  • Substituted Benzaldehyde (1.0 mmol)[1]

  • Morpholine (1.1 mmol)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 mmol)[1]

  • Acetic Acid (glacial, 1.0 mmol)[1]

  • 1,2-Dichloroethane (DCE) (5 mL)[1]

Step-by-Step Workflow:

  • Imine Formation: In a dry vial, combine the benzaldehyde and morpholine in DCE. Add acetic acid. Stir at Room Temperature (RT) for 30 minutes under N₂ atmosphere.

    • Checkpoint: Solution may become slightly warm or change color, indicating imine formation.[1]

  • Reduction: Add STAB in a single portion. Stir at RT for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for disappearance of aldehyde spot.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Stability Assessment (Oxidative Stress)

Validates the robustness of the intermediate.

  • Dissolve 50 mg of the benzylmorpholine intermediate in 2 mL of 1:1 H₂O/Acetonitrile.

  • Add 2 equivalents of 30% H₂O₂.

  • Incubate at 40°C for 24 hours.

  • Analyze by HPLC-MS to quantify N-oxide formation vs. parent compound.

    • Expectation: Electron-deficient benzyl rings (e.g., 4-F, 4-NO₂) typically show higher resistance to N-oxidation compared to electron-rich analogs.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019.[3][4] A comprehensive review of reductive amination strategies in drug synthesis. [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters.[1] Comparative data on silicon vs. carbon morpholine analogs. [Link]

  • Synthesis and SAR of morpholine and its derivatives. E3S Web of Conferences, 2024.[5] Recent updates on morpholine scaffold synthesis and structure-activity relationships.[5][6][7] [Link]

  • PubChem Compound Summary: 4-Benzylmorpholine. National Library of Medicine. Physicochemical data and safety information.[8][9][10] [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Benzyl-2-(bromomethyl)morpholine

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and the reliability of our scientific outcomes. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Benzyl-2-(bromomethyl)morpholine, a halogenated morpholine derivative. The procedures outlined herein are grounded in established safety protocols for handling hazardous, corrosive, and halogenated organic compounds, ensuring compliance and mitigating risk.

I. Hazard Identification and Immediate Safety Precautions

Understanding the potential hazards is the first step in safe handling. Based on analogous compounds, 4-Benzyl-2-(bromomethyl)morpholine should be presumed to be:

  • Corrosive: Capable of causing severe skin burns and eye damage.[1][2]

  • Toxic: Harmful if swallowed, and potentially toxic in contact with skin or if inhaled.[4][5][6]

  • Irritant: May cause respiratory irritation.[1][2]

  • Halogenated Organic Compound: The presence of bromine necessitates its classification as a halogenated organic, which has specific disposal requirements.[7][8][9][10][11]

Immediate safety precautions when handling this compound include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.[2][7][8]

  • Ventilation: All handling of 4-Benzyl-2-(bromomethyl)morpholine should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4][7][8]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[4][5][12]

II. Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the disposal of 4-Benzyl-2-(bromomethyl)morpholine is proper waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated organic waste.[7][8][9][10][11] The co-mingling of these waste streams can lead to dangerous reactions and significantly complicates the disposal process, often at a much higher cost.[9]

Rationale: Halogenated wastes are typically disposed of via high-temperature incineration.[11][13] The presence of halogens requires specialized scrubbers to neutralize the resulting acidic gases (such as hydrobromic acid). Non-halogenated solvents can often be recycled or used as fuel, a much less intensive and costly process.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a clear workflow for the safe disposal of 4-Benzyl-2-(bromomethyl)morpholine from the point of generation to final collection.

1. Waste Container Preparation: 1.1. Obtain a designated "Halogenated Organic Waste" container. This container should be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[10] 1.2. Ensure the container is clearly labeled with "Halogenated Organic Waste" and a list of its contents.[9][10] The label should also include the appropriate hazard symbols (e.g., corrosive, toxic).[14]

2. Waste Collection: 2.1. All waste containing 4-Benzyl-2-(bromomethyl)morpholine, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), should be placed in the designated halogenated waste container. 2.2. Perform all additions of waste to the container within a chemical fume hood to minimize exposure to vapors.[9] 2.3. Keep the waste container closed at all times except when actively adding waste.[9][10]

3. Handling Contaminated Materials: 3.1. Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated waste container. 3.2. Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth).[3] The contaminated absorbent must then be placed in the halogenated waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.[5] 3.3. Empty Containers: The original container of 4-Benzyl-2-(bromomethyl)morpholine should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated waste.[15] The rinsed container can then be disposed of according to your institution's guidelines for contaminated containers.

4. Storage and Final Disposal: 4.1. Store the halogenated waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[9] 4.2. Do not accumulate large quantities of waste. Arrange for regular pick-up by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[7][8] 4.3. Ensure all required documentation, such as a hazardous waste tag detailing the contents and quantities, is completed accurately and affixed to the container.[9]

III. Data Presentation: Hazard Summary

The following table summarizes the key hazard information for 4-Benzyl-2-(chloromethyl)morpholine, which should be considered analogous for the bromo-derivative.

Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]
Acute Toxicity, Oral (Warning)H302: Harmful if swallowed[1]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]
IV. Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Benzyl-2-(bromomethyl)morpholine.

DisposalWorkflow start Waste Generation (4-Benzyl-2-(bromomethyl)morpholine) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in Designated 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Properly Label Container (Contents & Hazards) halogenated_container->label_container non_halogenated_container->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely disposal_pickup Arrange for EHS Waste Pickup store_safely->disposal_pickup end Proper Disposal disposal_pickup->end

Caption: Disposal workflow for 4-Benzyl-2-(bromomethyl)morpholine.

V. Regulatory Context and Institutional Compliance

It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA).[16][17][18] Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[14][19][20][21][22]

Your institution's EHS department is the primary resource for specific protocols and requirements at your facility. Always consult your CHP and EHS guidelines to ensure full compliance.

By adhering to these scientifically sound and field-proven disposal procedures, you contribute to a culture of safety and responsibility within the scientific community.

References

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • MsdsDigital.com. MORPHOLINE. [Link]

  • PubChem. 4-Benzyl-2-(chloromethyl)morpholine. National Center for Biotechnology Information. [Link]

  • ChemBK. 4-benzyl-2-(chloromethyl)morpholine. [Link]

  • North Metal and Chemical Company. Morpholine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • Inchem.org. Morpholine (HSG 92, 1995). [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Department of Labor. Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Department of Labor. Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Appendix A: OSHA Laboratory Standard. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.